1-Bromooctan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromooctan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBIERXAUCGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181311 | |
| Record name | 1-Bromooctan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26818-08-6 | |
| Record name | 1-Bromo-2-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26818-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromooctan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026818086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromooctan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromooctan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromooctan-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromooctan-2-one is a versatile bifunctional organic compound that serves as a key intermediate in a variety of synthetic transformations. As an α-bromoketone, its reactivity is characterized by the electrophilic carbonyl carbon and the susceptible carbon-bromine bond, making it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BrO | [1] |
| Molecular Weight | 207.11 g/mol | [1], [2] |
| CAS Number | 26818-08-6 | [1], [2] |
| Appearance | Light yellow oil/liquid | [3] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the α-bromination of a corresponding ketone, 2-octanone. A common and effective method is the reaction of the parent ketone with a brominating agent under acidic conditions. This proceeds through an enol or enolate intermediate, which then attacks molecular bromine.
A detailed synthetic protocol is described in the literature for the preparation of this compound from heptanoic acid. This multi-step synthesis involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane and subsequent treatment with hydrobromic acid.[3]
Experimental Protocol: Synthesis from Heptanoic Acid[3]
-
Acid Chloride Formation: To a solution of heptanoic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C and add oxalyl chloride dropwise. Stir the reaction for one hour.
-
Diazomethane Formation (Caution: Diazomethane is toxic and explosive): In a separate apparatus designed for diazomethane generation, a solution of Diazald in diethyl ether is added dropwise to a heated solution of potassium hydroxide in ethanol and water. The generated diazomethane is distilled and collected in a cooled flask.
-
α-Diazoketone Formation: The crude acid chloride from step 1 is concentrated in vacuo and redissolved in dichloromethane. This solution is then added slowly to the cold diazomethane solution from step 2 and stirred for one hour.
-
α-Bromoketone Formation: Concentrated hydrobromic acid is added slowly to the reaction mixture. After stirring for 20 minutes, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
Workup and Purification: The mixture is extracted with ethyl acetate, washed with brine, and concentrated. The crude product is then purified by column chromatography to yield this compound as a light yellow oil.
Caption: Synthetic workflow for this compound from heptanoic acid.
Spectroscopic Characterization
Spectroscopic data is crucial for the verification of the structure and purity of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 2H), 2.65 (t, J = 7.2 Hz, 2H), 1.61–1.58 (m, 2H), 1.29 (s, 6H), 0.88 (t, J = 7.2 Hz, 3H).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ 202.3, 39.8, 34.3, 31.5, 28.7, 23.8, 22.4, 14.0.[4]
The singlet at 3.89 ppm in the ¹H NMR spectrum is characteristic of the two protons on the carbon adjacent to the bromine atom and the carbonyl group. The triplet at 2.65 ppm corresponds to the two protons on the carbon adjacent to the carbonyl group on the other side. The remaining signals correspond to the protons of the hexyl chain. In the ¹³C NMR spectrum, the signal at 202.3 ppm is indicative of the carbonyl carbon.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the presence of two reactive sites: the electrophilic carbonyl group and the carbon atom bearing the bromine atom, which is susceptible to nucleophilic attack. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems and other functionalized molecules.
Synthesis of Thiazoles
This compound is a key starting material in the Hantzsch thiazole synthesis. For instance, it can be reacted with a thiourea or thioamide to construct the thiazole ring. This has been demonstrated in the synthesis of 2-bromo-4-hexylthiazole, where this compound is first converted to 1-thiocyanatooctan-2-one, which then undergoes cyclization.[5]
Synthesis of Substituted Imidazoles
In the field of medicinal chemistry, this compound has been utilized in the synthesis of 4,5-disubstituted-2-aminoimidazoles.[3] These scaffolds are of interest due to their potential biological activities, including antibiotic and antibiofilm properties.[3]
Biocatalytic Reductions
This compound can serve as a substrate in biocatalytic reductions. For example, alcohol dehydrogenases can stereoselectively reduce the ketone functionality to a secondary alcohol, leading to the formation of chiral bromohydrins. These chiral intermediates are valuable for the synthesis of enantiopure epoxides.[6]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity as an α-bromoketone allows for the efficient construction of a variety of important molecular frameworks, particularly heterocyclic compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for its successful application in research and development, including the discovery of new therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Kim, T., Jeong, W., An, S., Kim, J., Ham, G., Pyo, S., Cha, H., Jung, I. H., & Chung, D. S. (2023).
- Kim, T., Jeong, W., An, S., Kim, J., Ham, G., Pyo, S., Cha, H., Jung, I. H., & Chung, D. S. (2023). Designing Bithiazole-Based Conjugated Polymers as Alternatives to Benzothiadiazole for Photocatalytic Hydrogen Evolution. Nanoscale Horizons.
- Ríos-Lombardía, N., Cocinero, A., Lavandera, I., Gotor-Fernández, V., & Gotor, V. (2015). Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions.
- Grote, Z. M., Tira, C. E., Stegman, R. A., & G. A. O'Doherty. (2010). A nitroenolate approach to the synthesis of 4,5-disubstituted-2-aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity. Organic & Biomolecular Chemistry, 8(12), 2814-2822.
- Al-kadamany, A., Day, C. S., & O'Doherty, G. A. (2010). Thiazole-induced rigidification in substituted dithieno-tetrathiafulvalene: the effect of planarisation on charge transport properties. Beilstein Journal of Organic Chemistry, 6, 84.
- Dhindsa, A. S., Bryce, M. R., & Petty, M. C. (1989). Synthesis of tetrathiafulvalene (TTF) derivatives substituted with two and four hydrophobic alkyl chains. Synthetic Metals, 32(3), 379-389.
- Anonymous.
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Bromooctan-2-one
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromooctan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of α-haloketones. We will explore the nuanced effects of the carbonyl and bromine substituents on the chemical environment of the molecule and present a detailed, field-proven protocol for data acquisition and analysis.
Introduction: The Structural Significance of α-Haloketones and the Power of NMR
α-Haloketones, such as this compound, are pivotal intermediates in organic synthesis, valued for their dual reactivity at the electrophilic carbonyl carbon and the adjacent carbon-halogen bond. This functionality makes them versatile building blocks in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Accurate structural verification of these intermediates is paramount to ensure the integrity of subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the molecular framework, including connectivity, stereochemistry, and the electronic environment of individual atoms.
This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a granular interpretation of chemical shifts and coupling patterns. The causality behind these spectral features will be explained through an examination of inductive and anisotropic effects, offering insights that are broadly applicable to the spectral analysis of other α-haloketones.
Theoretical Framework: Understanding the Chemical Environment
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In this compound, the presence of two powerful electron-withdrawing groups—the carbonyl group (C=O) and the bromine atom—creates a distinctive electronic landscape along the carbon chain, leading to a predictable dispersion of NMR signals.
The Influence of the Carbonyl Group: The oxygen atom of the carbonyl group is highly electronegative, inducing a significant dipole moment and rendering the carbonyl carbon electron-deficient. This deshielding effect causes the carbonyl carbon to resonate at a characteristically low field (high ppm value) in the ¹³C NMR spectrum, typically in the range of 190–220 ppm.[1] Protons on the α-carbon (the carbon adjacent to the carbonyl) are also deshielded and appear in a predictable region of the ¹H NMR spectrum, generally between 2.1 and 2.6 ppm.[1]
The Role of the α-Bromine Atom: The bromine atom further enhances the deshielding of the α-carbon and its attached protons through its own electronegativity. This inductive effect results in a downfield shift for both the α-protons and the α-carbon compared to a simple ketone.[2] The interplay of these two functional groups dictates the precise chemical shifts observed in the NMR spectra of this compound.
¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the experimentally observed ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃) as the solvent.[3]
Table 1: ¹H NMR Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH₂Br) | 3.88 | Singlet (s) | - | 2H |
| H-3 (CH₂) | 2.64 | Triplet (t) | 7.47 | 2H |
| H-4 (CH₂) | 1.64-1.58 | Multiplet (m) | - | 2H |
| H-5, H-6, H-7 (CH₂) | 1.33-1.26 | Multiplet (m) | - | 6H |
| H-8 (CH₃) | 0.89 | Triplet (t) | 6.71 | 3H |
Table 2: ¹³C NMR Data for this compound
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-1 (CH₂Br) | 34.26 |
| C-2 (C=O) | 202.25 |
| C-3 (CH₂) | 39.84 |
| C-4 (CH₂) | 23.81 |
| C-5 (CH₂) | 28.69 |
| C-6 (CH₂) | 31.47 |
| C-7 (CH₂) | 22.43 |
| C-8 (CH₃) | 13.98 |
Spectral Interpretation and Structural Assignment
A detailed analysis of the ¹H and ¹³C NMR data allows for the unambiguous assignment of each signal to a specific position within the this compound molecule.
¹H NMR Spectrum Analysis
-
δ 3.88 (s, 2H): This singlet corresponds to the two protons on C-1 (the brominated methylene group). The significant downfield shift is a direct consequence of the strong deshielding effect of the adjacent bromine atom and the carbonyl group. The absence of coupling (a singlet) indicates that there are no protons on the adjacent C-2 carbon.
-
δ 2.64 (t, J = 7.47 Hz, 2H): These protons are on C-3, the other α-carbon to the carbonyl group. Their chemical shift is characteristic of α-protons in a ketone.[1] The signal is split into a triplet by the two neighboring protons on C-4.
-
δ 1.64-1.58 (m, 2H): This multiplet is assigned to the protons on C-4. These protons are coupled to the protons on both C-3 and C-5, resulting in a complex splitting pattern.
-
δ 1.33-1.26 (m, 6H): This broad multiplet represents the overlapping signals of the protons on C-5, C-6, and C-7. These methylene groups are further removed from the electron-withdrawing functional groups and thus resonate in the typical aliphatic region.
-
δ 0.89 (t, J = 6.71 Hz, 3H): This upfield triplet is characteristic of a terminal methyl group. The signal is split by the two adjacent protons on C-7.
¹³C NMR Spectrum Analysis
-
δ 202.25: This highly deshielded signal is unequivocally assigned to the carbonyl carbon (C-2), consistent with the expected range for ketones (190-220 ppm).[1]
-
δ 39.84: This signal corresponds to the methylene carbon C-3, which is alpha to the carbonyl group.
-
δ 34.26: This downfield signal is assigned to the brominated methylene carbon (C-1). The direct attachment to the electronegative bromine atom causes a significant downfield shift.
-
δ 31.47, 28.69, 23.81, 22.43: These signals correspond to the remaining methylene carbons (C-4, C-5, C-6, and C-7) of the octyl chain.
-
δ 13.98: This upfield signal is characteristic of the terminal methyl carbon (C-8).
Experimental Protocol: A Self-Validating System
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.
Synthesis of this compound
α-Bromo ketones are commonly synthesized via the acid-catalyzed bromination of the corresponding ketone.[4]
Diagram of Synthetic Workflow:
Sources
- 1. Ketones | OpenOChem Learn [learn.openochem.org]
- 2. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to the IUPAC Nomenclature of C₈H₁₅BrO α-Bromo Ketones
Abstract: The systematic and unambiguous naming of organic compounds is fundamental to scientific communication, particularly in the fields of chemical research and drug development. α-Bromo ketones are a critical class of intermediates in organic synthesis, valued for their reactivity in forming new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive framework for determining the correct IUPAC (International Union of Pure and Applied Chemistry) name for any structural isomer of C₈H₁₅BrO that is an α-bromo ketone. We will deconstruct the IUPAC nomenclature rules, explore the inherent isomerism of this molecular formula, and present a logical, step-by-step workflow for naming both acyclic and cyclic variants. This document is intended for researchers, chemists, and professionals who require a deep, operational understanding of chemical nomenclature.
The Significance of α-Bromo Ketones and Nomenclature
α-Bromo ketones are organic compounds characterized by a bromine atom attached to the carbon atom immediately adjacent to a carbonyl group (the α-carbon). This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making these compounds powerful building blocks in synthetic chemistry.[1] They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Given the molecular formula C₈H₁₅BrO, a significant number of structural isomers are possible. The degree of unsaturation for a corresponding acyclic alkane (C₈H₁₈) is calculated as follows: ( (2*8 + 2) - 16 ) / 2 = 1. This single degree of unsaturation is satisfied by the carbonyl group (C=O) of the ketone. Therefore, the C₈H₁₅Br skeleton can be either a saturated acyclic chain or a saturated monocyclic ring system. An unambiguous naming system is not merely an academic exercise; it is essential for reproducibility, patent filings, and regulatory compliance.
Foundational IUPAC Principles for Naming α-Bromo Ketones
The IUPAC system provides a hierarchical set of rules to generate a unique name for any given structure. For α-bromo ketones, the following principles are paramount.
-
Priority of Functional Groups : The ketone functional group has higher priority in nomenclature than halogens, alkyl groups, and carbon-carbon multiple bonds.[2] This dictates that the parent name will end in the suffix "-one" and the numbering of the carbon skeleton will be assigned to give the carbonyl carbon the lowest possible locant.[3][4]
-
Parent Chain/Ring Selection :
-
Locating Substituents : After establishing the primary numbering based on the ketone, all other substituents (e.g., bromo, methyl, ethyl) are assigned locants based on this numbering scheme. They are then prefixed to the parent name in alphabetical order.[7]
-
Translating "Alpha" (α) to an IUPAC Locant : The common designation "α" refers to the carbon(s) adjacent to the carbonyl. In IUPAC nomenclature, this must be translated into a specific number. For a cyclic ketone, the α-position is always locant #2. For an acyclic ketone, it is the numbered carbon adjacent to the carbonyl carbon.
Systematic Nomenclature: Acyclic C₈H₁₅BrO Isomers
Acyclic isomers of C₈H₁₅BrO can exist as straight-chain or branched octanones, or as ketones with shorter parent chains and various alkyl substituents.
Protocol for Naming Acyclic α-Bromo Ketones
-
Identify the Parent Chain : Find the longest continuous carbon chain containing the ketone's carbonyl group. This determines the root name (e.g., octanone, heptanone).
-
Number the Parent Chain : Number the chain from the end that gives the carbonyl carbon the lowest possible number.
-
Identify and Locate the Bromo Group : The bromine atom must be on a carbon adjacent to the carbonyl. Identify this carbon's number.
-
Identify and Locate Other Substituents : Identify any alkyl groups, determine their locants based on the established numbering, and use prefixes (di-, tri-) if multiples of the same group are present.
-
Assemble the Full Name : List the substituents alphabetically (e.g., "bromo" before "methyl"). Place the locant for the ketone just before the "-one" suffix or before the parent name. For example, 1-Bromo-octan-2-one.
Examples of Acyclic Isomers
| Structure | Parent Chain | Carbonyl Position | Bromo Position (α) | IUPAC Name |
| Br-CH₂-CO-(CH₂)₅-CH₃ | Octanone | 2 | 1 | 1-Bromooctan-2-one |
| CH₃-CH(Br)-CO-(CH₂)₄-CH₃ | Octanone | 3 | 2 | 2-Bromooctan-3-one |
| CH₃-CH₂-CH(Br)-CO-(CH₂)₃-CH₃ | Octanone | 4 | 3 | 3-Bromooctan-4-one |
| Br-CH₂-CO-CH(CH₃)-(CH₂)₃-CH₃ | Heptanone | 2 | 1 | 1-Bromo-3-methylheptan-2-one |
| (CH₃)₃C-CH(Br)-CO-CH₂-CH₃ | Pentanone | 3 | 4 | 4-Bromo-5,5-dimethylhexan-3-one |
Systematic Nomenclature: Cyclic C₈H₁₅BrO Isomers
The formula C₈H₁₅BrO is also consistent with a saturated monocyclic ketone structure, where the ring itself contains the carbonyl group.
Protocol for Naming Cyclic α-Bromo Ketones
-
Identify the Parent Ring : Name the cycloalkane that contains the carbonyl group (e.g., cyclooctanone, cycloheptanone). This is the parent name.
-
Number the Ring : The carbonyl carbon is always assigned as C1. This number is typically not included in the final name unless there is ambiguity.[5]
-
Number Substituents : Number the ring in the direction (clockwise or counter-clockwise) that gives the substituents the lowest possible set of locants. Since the bromine is in the α-position, it will be at C2.
-
Assemble the Full Name : Prefix the substituent names and their locants, in alphabetical order, to the parent cycloalkanone name.
Examples of Cyclic Isomers
| Structure | Parent Ring | Bromo Position (α) | Other Substituents | IUPAC Name |
| 8-membered ring with =O at C1, Br at C2 | Cyclooctanone | 2 | None | 2-Bromocyclooctanone |
| 7-membered ring with =O at C1, Br at C2, CH₃ at C3 | Cycloheptanone | 2 | 3-methyl | 2-Bromo-3-methylcycloheptanone |
| 6-membered ring with =O at C1, Br at C2, C₂H₅ at C4 | Cyclohexanone | 2 | 4-ethyl | 2-Bromo-4-ethylcyclohexanone |
| 5-membered ring with =O at C1, Br at C2, propyl at C5 | Cyclopentanone | 2 | 5-propyl | 2-Bromo-5-propylcyclopentanone |
Visual Workflow for IUPAC Naming
To ensure a rigorous and reproducible naming process, the following decision-making workflow can be employed. This logic is represented visually in the diagram below.
Caption: Decision workflow for naming C₈H₁₅BrO α-bromo ketone isomers.
Conclusion
The IUPAC nomenclature for α-bromo ketones with the formula C₈H₁₅BrO is systematic and follows a clear hierarchy of rules. The primary determinants of the name are the structure of the carbon skeleton (acyclic vs. cyclic) and the position of the ketone functional group, which sets the numbering for all substituents. By adhering to the protocols outlined in this guide—identifying the parent structure, correctly numbering the carbons, and alphabetizing substituents—researchers can confidently and accurately name any structural isomer, ensuring clarity and precision in scientific discourse.
References
-
Nomenclature of Aldehydes & Ketones - Chemistry LibreTexts. (2023). Provides foundational rules for naming ketones, including suffix conventions and numbering for both acyclic and cyclic systems. [Link]
-
IUPAC Nomenclature - Naming Ketones Explained. (2016). A video tutorial offering examples of naming ketones with various functional groups and demonstrating the principle of alphabetizing substituents. [Link]
-
Naming Bicyclic Compounds – Fused, Bridged, and Spiro - Master Organic Chemistry. (2014). Details the nomenclature for more complex bicyclic systems. [Link]
-
Naming Cycloalkanes - Chemistry LibreTexts. (2023). Outlines the IUPAC rules for naming cycloalkanes and substituted cycloalkanes. [Link]
-
8-Bromooctanal | C8H15BrO | CID 10910716 - PubChem. National Center for Biotechnology Information. Provides an example of a C8H15BrO compound, though it is an aldehyde. [Link]
-
α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Details methods for synthesizing α-bromo ketones. [Link]
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (2012).
-
2-Bromooctanal | C8H15BrO | CID 10998212 - PubChem. National Center for Biotechnology Information. Another example of a C8H15BrO aldehyde isomer. [Link]
-
How to name organic compounds using the IUPAC rules. A guide from the University of Wisconsin-La Crosse, detailing functional group priority. [Link]
-
Isomerism - Getmyuni. Provides a general overview of different types of isomerism in organic chemistry. [Link]
-
Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (2017). ResearchGate. [Link]
-
Naming Aldehydes and Ketones | OpenOChem Learn. Summarizes the key rules for ketone nomenclature. [Link]
-
Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Explains the chemical reactivity and synthesis involving α-halogenation. [Link]
-
Bromoacetone - Wikipedia. Provides an example of a simple α-bromo ketone, 1-bromopropan-2-one. [Link]
-
IUPAC nomenclature of organic chemistry - Wikipedia. A comprehensive overview of the IUPAC naming system. [Link]
-
IUPAC Nomenclature of Fused Bicyclic compounds. (2023). A video tutorial on the specific rules for fused ring systems. [Link]
-
Cycloalkanes nomenclature - Química Organica. Provides rules and examples for naming substituted cycloalkanes. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cycloalkanes nomenclature [quimicaorganica.org]
- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to 1-Bromooctan-2-one: Properties, Reactivity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromooctan-2-one is an alpha-haloketone, a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif imparts a unique chemical reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The presence of the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (bromide), and the enolizable alpha-protons on the other side of the carbonyl group all contribute to its diverse chemical behavior. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, its characteristic reactivity, and essential experimental protocols for its synthesis and handling.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of this compound are central to understanding its reactivity. The electron-withdrawing nature of both the carbonyl oxygen and the bromine atom significantly influences the electron density across the molecule.
Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, we can extrapolate its properties based on its structure and data from shorter-chain analogs such as 1-bromo-2-butanone and 1-bromopentan-2-one.
| Property | Value (this compound) | Value (1-Bromo-2-butanone) | Value (1-Bromopentan-2-one) | Source |
| Molecular Formula | C₈H₁₅BrO | C₄H₇BrO | C₅H₉BrO | [1][2][3] |
| Molecular Weight | 207.11 g/mol | 151.00 g/mol | 165.03 g/mol | [1][2][3] |
| Appearance | Expected to be a colorless to yellowish liquid | Colorless to straw-colored liquid | Not specified | [2] |
| Boiling Point | Estimated >156 °C at 760 mmHg | 155.9 °C at 760 mmHg | Not specified | [4] |
| Density | Estimated ~1.2-1.3 g/mL at 25 °C | 1.439 g/cm³ | Not specified | [4] |
| Solubility | Expected to be soluble in organic solvents and insoluble in water. | Soluble in organic solvents | Not specified | [5] |
| Refractive Index | Not available | n20/D 1.465 (lit.) | Not specified |
Note: Properties for this compound are estimated based on trends observed in its shorter-chain homologs.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments.
-
-CH₂Br group: A singlet or a multiplet (if coupled to other protons) in the downfield region, typically around 3.8-4.2 ppm, due to the deshielding effect of the adjacent bromine atom and carbonyl group.
-
-CH₂- adjacent to the carbonyl: A triplet around 2.6-2.8 ppm.
-
Alkyl chain protons (-CH₂-)n: A complex multiplet in the range of 1.2-1.7 ppm.
-
Terminal methyl group (-CH₃): A triplet around 0.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl carbon (C=O): A signal in the highly deshielded region, typically around 200-205 ppm.
-
-CH₂Br carbon: A signal around 30-35 ppm.
-
Other alkyl carbons: Signals in the aliphatic region (10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups.
-
C=O stretch: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹. This is a characteristic peak for an aliphatic ketone.
-
C-Br stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
C-H stretches (sp³): Multiple bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z = 206 and 208, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[6][7]
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Loss of the hexyl radical (•C₆H₁₃) to give a fragment at m/z = 121/123.
-
Loss of a bromine radical (•Br) to give a fragment at m/z = 127.
-
McLafferty rearrangement is also possible, leading to other characteristic fragments.
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay between the carbonyl group and the alpha-bromine atom. This dual functionality allows for a variety of synthetically useful transformations.
Figure 1: Key reaction pathways of this compound.
Nucleophilic Substitution
The carbon atom bearing the bromine is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. A wide range of nucleophiles can displace the bromide ion, leading to the formation of various substituted octan-2-ones. This is a cornerstone of its synthetic utility.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, this compound can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate to yield a rearranged carboxylic acid or its derivative.
Dehydrobromination
Treatment with a non-nucleophilic base can also lead to an E2 elimination reaction, affording the corresponding α,β-unsaturated ketone, oct-1-en-3-one.[8] This is a valuable method for introducing unsaturation into a molecule.[8]
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone, in this case, 2-octanone.[9] The reaction is typically acid-catalyzed and proceeds via an enol intermediate.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap (to neutralize the HBr byproduct), dissolve 2-octanone in a suitable solvent such as methanol, diethyl ether, or glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and a small amount of sodium bisulfite solution to quench any unreacted bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.
Figure 2: Synthesis of this compound via acid-catalyzed bromination.
Safety and Handling
This compound, like other α-haloketones, is a hazardous chemical and must be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Toxicity: It is expected to be harmful if swallowed, in contact with skin, or inhaled.[1] It is also likely to be a lachrymator, causing severe eye irritation.[2][4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. It is often stabilized with a small amount of calcium carbonate.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile synthetic intermediate with a rich and predictable chemical reactivity profile characteristic of α-haloketones. Its ability to undergo nucleophilic substitution, rearrangement, and elimination reactions makes it a valuable building block in the synthesis of a wide array of organic molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. While some of its physical properties are yet to be experimentally determined, a combination of theoretical knowledge and data from its homologs provides a solid foundation for its application in the laboratory.
References
-
PubChem. 1-Bromo-2-butanone. National Center for Biotechnology Information. [Link]
-
LookChem. 1-Bromo-2-butanone. [Link]
-
NIST. 2-Butanone, 1-bromo-. NIST Chemistry WebBook. [Link]
- Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
PubChem. 1-Bromopentan-2-one. National Center for Biotechnology Information. [Link]
-
ChemBK. 1-bromo-butan-2-one. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]
- Google Patents. Process for producing 2-bromocyclopentanone.
-
ResearchGate. Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]
-
Doc Brown's Chemistry. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Wikipedia. 1-Bromobutane. [Link]
-
Toppr. Outline both the retrosynthetic analysis and the forward synthesis of octanal and 2-octanone from 1-bromohexane via an alkyne. Show all reagents and isolated intermediates in the synthetic scheme. [Link]
-
Reddit. Separation of Ketone and alpha Bromo ketone. [Link]
-
PMC. Synthetic Access to Aromatic α-Haloketones. [Link]
-
Doc Brown's Chemistry. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]
-
Oreate AI Blog. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. [Link]
-
Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
Sources
- 1. This compound | C8H15BrO | CID 3015323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-butanone | C4H7BrO | CID 13156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromopentan-2-one | C5H9BrO | CID 10057869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 1-Bromobutane - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Introduction: The Role of 1-Bromooctan-2-one in Modern Synthesis
An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 1-Bromooctan-2-one
This compound (CAS No: 26818-08-6) is an alpha-haloketone, a class of organic compounds renowned for their utility as versatile building blocks in chemical synthesis. Its structure, featuring a reactive carbon-bromine bond adjacent to a carbonyl group, renders it a potent electrophile for a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its application in constructing more complex molecular architectures, a fundamental requirement in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, understanding the commercial landscape, synthetic pathways, and chemical behavior of this compound is crucial for leveraging its synthetic potential. This guide provides a comprehensive technical overview, from sourcing the compound to its strategic application in the laboratory.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₅BrO |
| Molecular Weight | 207.11 g/mol [1] |
| CAS Number | 26818-08-6[1] |
| Appearance | Typically a colorless to yellow liquid |
| Primary Hazards | Lachrymator, Harmful if swallowed or inhaled, Causes skin and serious eye damage[1] |
Safety and Handling: this compound is classified as a hazardous substance and demands careful handling to ensure laboratory safety.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers, typically in research and development quantities. The product is often sold with a stabilizer, such as calcium carbonate, to inhibit decomposition during storage. When sourcing this reagent, it is essential to consider purity, quantity, and lead times.
| Supplier | Product Details |
| Sigma-Aldrich | Available through their catalog, often with specified purity grades. |
| Thermo Scientific Chemicals | Offered under the Acros Organics brand, stabilized with CaCO₃.[2] |
| Biosynth | Provides various pack sizes for research purposes.[3] |
| SynQuest Laboratories | Supplies the compound, often with detailed safety data sheets.[4] |
| Santa Cruz Biotechnology | Lists the product, noting it is a dangerous good for transport.[5] |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Strategic Synthesis of α-Bromoketones: A Methodological Overview
While this compound is commercially available, understanding its synthesis is vital for contexts requiring in-situ generation or analog preparation. The most common and reliable method for its synthesis is the direct α-bromination of the parent ketone, 2-octanone. This reaction proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source.
The choice of brominating agent and reaction conditions is critical to maximize the yield of the desired mono-brominated product and minimize the formation of di- and poly-brominated byproducts.
Experimental Protocol: Acid-Catalyzed Bromination of 2-Octanone
This protocol describes a general, robust procedure for the synthesis of this compound.
1. Reagents and Materials:
- 2-Octanone
- Bromine (Br₂)
- Glacial Acetic Acid (solvent)
- Dichloromethane (extraction solvent)
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Thiosulfate solution
- Anhydrous Magnesium Sulfate (drying agent)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
2. Step-by-Step Procedure:
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-octanone (1.0 eq) in glacial acetic acid.
- Cool the solution in an ice bath to 0-5 °C.
- Prepare a solution of bromine (1.0 eq) in glacial acetic acid.
- Add the bromine solution dropwise to the stirred ketone solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. The disappearance of the red-brown bromine color indicates its consumption.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until reaction completion is confirmed by TLC or GC analysis.
- Carefully pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
- Quench any unreacted bromine by adding saturated sodium thiosulfate solution until the organic layer is colorless.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
- Purify the crude product by vacuum distillation.
Causality and Experimental Rationale
-
Acid Catalyst: The reaction is typically catalyzed by a small amount of acid (HBr is often generated in situ), which accelerates the rate-determining step: the enolization of the ketone.[6]
-
Temperature Control: Low temperatures are crucial to control the reaction rate and prevent the formation of poly-brominated side products.[6]
-
Stoichiometry: Using a 1:1 molar ratio of ketone to bromine favors mono-bromination. An excess of bromine would increase the likelihood of di-bromination at the α-carbon.
Workflow Visualization
Caption: Synthesis workflow for this compound.
Core Reactivity and Applications in Drug Development
The primary utility of this compound stems from its role as an alkylating agent. The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon, making it highly susceptible to attack by a wide range of nucleophiles.
This reactivity is harnessed to forge new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] The introduction of the eight-carbon chain can be used to increase the lipophilicity of a molecule, potentially improving its pharmacokinetic profile.
Furthermore, the strategic incorporation of bromine into a drug candidate—a process known as "bromination"—can confer several advantages. These include enhancing therapeutic activity, favorably altering metabolic pathways, and increasing the drug's duration of action.[8] The bromine atom can participate in halogen bonding, a non-covalent interaction that can improve drug-target binding affinity.[8]
General Reaction Pathway
Sources
- 1. This compound | C8H15BrO | CID 3015323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-butanone, 90%, stabilized, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. scbt.com [scbt.com]
- 6. Bromoacetone - Wikipedia [en.wikipedia.org]
- 7. 1-BROMO-2-BUTANONE CAS 816-40-0 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
Methodological & Application
Application Notes and Protocols: The Versatile Reactivity of 1-Bromooctan-2-one with Nucleophiles
Introduction: Unlocking the Synthetic Potential of α-Haloketones
α-Haloketones, such as 1-bromooctan-2-one, are powerful and versatile intermediates in modern organic synthesis. Their unique structural arrangement, featuring a halogen atom adjacent to a carbonyl group, creates two key electrophilic sites: the α-carbon and the carbonyl carbon. This dual reactivity allows for a diverse range of transformations, making them invaluable building blocks for constructing complex molecules, including heterocycles and pharmacologically active compounds.[1][2] The electron-withdrawing nature of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack, making SN2 reactions particularly facile.[2][3] This guide provides a detailed exploration of the primary reaction pathways of this compound with various classes of nucleophiles, offering both mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.
Core Reaction Mechanisms: A Triad of Reactivity
The reaction of this compound with nucleophiles is primarily governed by three key mechanistic pathways. The choice of nucleophile, base, and solvent system dictates which pathway predominates.
-
Bimolecular Nucleophilic Substitution (SN2): This is the most direct reaction pathway, where a nucleophile attacks the α-carbon, displacing the bromide leaving group.[4][5][6] This reaction proceeds with an inversion of stereochemistry if the α-carbon is chiral.[4][7] The presence of the adjacent carbonyl group accelerates the SN2 reaction rate compared to a typical primary alkyl halide.[2][3]
-
Favorskii Rearrangement: In the presence of a base, and given that the α-haloketone possesses a proton on the α'-carbon (the carbon on the other side of the carbonyl), a skeletal rearrangement can occur.[8] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile to yield a rearranged carboxylic acid derivative (e.g., an ester or amide).[8][9] For this compound, which has α'-protons, this is a significant potential reaction pathway, especially with alkoxide bases.
-
Kornblum Oxidation: When an α-bromoketone is treated with dimethyl sulfoxide (DMSO), an oxidation reaction can occur, converting the bromomethyl group into an aldehyde, thus forming a 1,2-dicarbonyl compound. This provides a direct route to valuable diketone structures.
Below is a workflow diagram illustrating the decision-making process based on the chosen reagents.
Caption: General reaction pathways of this compound.
I. Reactions with Oxygen Nucleophiles
A. Synthesis of α-Acyloxy Ketones via SN2 Reaction
The reaction of this compound with carboxylate nucleophiles, such as potassium acetate, is a classic SN2 displacement that yields α-acyloxy ketones.[10] These products are valuable intermediates in their own right.
Caption: SN2 mechanism with a carboxylate nucleophile.
Protocol 1: Synthesis of 1-Acetoxyoctan-2-one
-
Materials:
-
This compound (1.0 eq)
-
Potassium acetate (1.2 eq), dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF (approx. 0.5 M), add dried potassium acetate.
-
Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.[11]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with saturated saline solution, dry over anhydrous magnesium sulfate, and filter.[11]
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
| Reagent | Molar Eq. | Solvent | Temp. | Time (h) | Typical Yield |
| Potassium Acetate | 1.2 | DMF | RT | 24-48 | >85% |
| Sodium Benzoate | 1.2 | DMF | 50 °C | 12-24 | >80% |
B. Favorskii Rearrangement with Alkoxides
When this compound is treated with a strong base like sodium methoxide, the Favorskii rearrangement can compete with or dominate the SN2 pathway.[8][12] The base abstracts an acidic α'-proton, leading to an enolate that cyclizes to a cyclopropanone intermediate. Subsequent nucleophilic attack by methoxide opens the ring to form a methyl heptanoate product.
Caption: Favorskii rearrangement of this compound.
Protocol 2: Favorskii Rearrangement to Methyl Heptanoate
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (2.5 eq)
-
Methanol, anhydrous
-
-
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Cool the methoxide solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in methanol to the cooled methoxide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting methyl heptanoate by distillation.
-
II. Reactions with Nitrogen Nucleophiles
The reaction of this compound with primary or secondary amines is a reliable method for synthesizing α-amino ketones, which are crucial building blocks for many heterocyclic compounds and pharmaceuticals.[13][14][15] The reaction typically proceeds via an SN2 mechanism.[15][16] An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HBr byproduct.
Protocol 3: Synthesis of 1-(Butylamino)octan-2-one
-
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (2.5 eq)
-
Acetonitrile or Ethanol
-
-
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add n-butylamine to the solution at room temperature.
-
Stir the mixture for 6-12 hours. The formation of butylammonium bromide may be observed as a precipitate.
-
Monitor the reaction by TLC.
-
Upon completion, filter off any precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a dilute aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the α-amino ketone. Further purification can be achieved via column chromatography if necessary.
-
| Nucleophile | Molar Eq. | Solvent | Temp. | Product |
| n-Butylamine | 2.5 | Acetonitrile | RT | 1-(Butylamino)octan-2-one |
| Morpholine | 2.2 | Ethanol | RT | 1-Morpholinooctan-2-one |
| Aniline | 2.2 | DMF | 60 °C | 1-(Phenylamino)octan-2-one |
III. Reactions with Sulfur Nucleophiles
Thiols are excellent nucleophiles and react readily with this compound to form α-thio ketones. In biological contexts, the reaction of α-haloketones with thiol-containing molecules like glutathione can lead to the formation of reactive episulfonium ions, which can act as DNA alkylating agents.[17]
Protocol 4: Synthesis of 1-(Phenylthio)octan-2-one
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Acetone
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in acetone, add thiophenol and stir for 15 minutes at room temperature.
-
Add a solution of this compound in acetone dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
-
IV. Kornblum Oxidation
The Kornblum oxidation provides a method to convert the bromomethyl group of this compound into a formyl group, yielding octane-1,2-dione. The reaction uses DMSO as the oxidant, typically in the presence of a mild base like sodium bicarbonate.[18]
Caption: Kornblum oxidation of this compound.
Protocol 5: Synthesis of Octane-1,2-dione
-
Materials:
-
This compound (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (2.0 eq)
-
-
Procedure:
-
Combine this compound and sodium bicarbonate in DMSO.
-
Heat the mixture to 100-120 °C and stir for 1-2 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting octane-1,2-dione can be purified by distillation or chromatography.
-
Conclusion and Applications
This compound is a highly adaptable synthetic precursor. The protocols detailed herein demonstrate its conversion into α-acyloxy, α-amino, and α-thio ketones, as well as rearranged esters and 1,2-diones. These products are not merely synthetic curiosities; they are pivotal intermediates in the construction of more complex molecular architectures. For instance, α-amino ketones are direct precursors to pyrazines, pyrroles, and other nitrogen-containing heterocycles.[13] Similarly, the versatile functional handles of the other products allow for their incorporation into larger molecules, a strategy frequently employed in the development of new therapeutic agents and functional materials.[14][19] A thorough understanding of the competing reaction pathways—SN2, Favorskii rearrangement, and oxidation—is crucial for any scientist aiming to exploit the full synthetic potential of this valuable reagent.
References
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Hassan, N. A., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 235-246. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
-
Couto, I., et al. (2021). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Molecules, 26(15), 4629. [Link]
-
Beke, M., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4945. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
Poirier, M., et al. (2017). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 27(15), 3333-3337. [Link]
-
Prasad, D. J., et al. (2018). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 16(34), 6113-6136. [Link]
-
Greenberg, M. M., et al. (2011). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. ACS Chemical Biology, 6(5), 474-481. [Link]
-
Delport, H. P. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (2009). A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. [Link]
-
Carlson, R., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2472-2480. [Link]
-
Professor Dave Explains. (2022). Favorskii Rearrangement. [Link]
-
Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. [Link]
-
Shiva K Rastogi Lectures. (2021). SN2 Reaction Synthesis of 1-Bromobutane Part-1. [Link]
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
- Google Patents. (2013). CN103449992A - Bromo-butanone synthesis method.
-
The Organic Chemistry Tutor. (2020). 001 SN2 reaction mechanism. [Link]
-
Kende, A. S. (1975). The Favorskiĭ Rearrangement of Haloketones. Organic Reactions, 11, 261-308. [Link]
-
Guchhait, S. K., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5067. [Link]
- Google Patents. (1986). US4579977A - Process for the oxidation of organic halides to organic aldehydes.
-
Hartwig, J. F., et al. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry, 10(12), 1215-1221. [Link]
-
de la Cruz, J., et al. (2019). A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. Frontiers in Chemistry, 7, 532. [Link]
-
Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4398-4454. [Link]
-
Wikipedia. (n.d.). SN2 reaction. [Link]
-
Elgemeie, G. H., et al. (2023). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications, 17(8), 1836-1865. [Link]
-
ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]
-
Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone?[Link]
-
ResearchGate. (2007). Microwave-assisted Kornblum oxidation of organic halides. [Link]
-
Sancineto, L., et al. (2020). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 63(21), 12395-12417. [Link]
-
Chemistry LibreTexts. (2024). 11.2: The Sₙ2 Reaction. [Link]
-
Turro, N. J., et al. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, (5), 270-271. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
-
OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
Sci-Hub. (1995). Electrochemical Oxidation of α-Bromoketones into Esters. [Link]
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent methods for the synthesis of α-acyloxy ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis routes of 1-Bromo-2-butanone [benchchem.com]
- 12. purechemistry.org [purechemistry.org]
- 13. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 16. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 17. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US4579977A - Process for the oxidation of organic halides to organic aldehydes - Google Patents [patents.google.com]
- 19. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bromooctan-2-one in Medicinal Chemistry
Introduction: The Strategic Importance of α-Halo Ketones in Drug Discovery
In the landscape of medicinal chemistry, the α-halo ketone motif stands as a cornerstone for the synthesis of a diverse array of therapeutic agents. These bifunctional molecules, possessing both an electrophilic carbon and a carbonyl group, offer a versatile platform for the construction of complex molecular architectures. 1-Bromooctan-2-one, with its linear eight-carbon chain, represents a valuable building block for introducing lipophilic character into a molecule, a property often sought to enhance membrane permeability and target engagement. This application note will provide a comprehensive overview of the utility of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors. The long alkyl chain of this compound makes it a particularly interesting synthon for the development of bioactive lipids and enzyme inhibitors targeting hydrophobic binding pockets.
Synthesis of this compound: A General Protocol
The α-bromination of ketones is a fundamental transformation in organic synthesis.[1] A common and effective method involves the reaction of the parent ketone, 2-octanone, with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions. The acid catalyst facilitates the formation of the enol tautomer, which is the reactive species towards the electrophilic bromine source.
Protocol 1: Synthesis of this compound
Materials:
-
2-Octanone
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-octanone (1 equivalent) in dichloromethane, add a catalytic amount of acetic acid.
-
Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Expected Yield: 70-85%
Note: This is a general protocol and may require optimization for scale and specific laboratory conditions.
Applications of this compound in Medicinal Chemistry
The reactivity of this compound allows for its application in a variety of synthetic transformations to generate molecules with potential therapeutic value.
Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[2][3] This reaction involves the condensation of an α-halo ketone with a thioamide.
Reaction Principle: The reaction proceeds through the initial formation of a C-S bond between the thioamide sulfur and the α-carbon of the bromo-ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole.[4]
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: General mechanism for SN2 alkylation.
Protocol 3: O-Alkylation of a Phenolic Compound
Materials:
-
This compound
-
A substituted phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of the substituted phenol (1 equivalent) in acetone or DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.1 equivalents) in the same solvent dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to yield the desired O-alkylated product.
Expected Yield: 75-90%
Synthesis of α-Amino Ketones as Pharmacophores
α-Amino ketones are important structural motifs present in many biologically active compounds, including antidepressants and appetite suppressants. [5]this compound can serve as a precursor for the synthesis of long-chain α-amino ketones.
Protocol 4: Synthesis of an α-Azido Ketone Intermediate
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting α-azido-octan-2-one can be used in the next step without further purification.
Subsequent Reduction to the α-Amino Ketone:
The α-azido ketone can be reduced to the corresponding α-amino ketone using various methods, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (triphenylphosphine followed by hydrolysis).
Potential Biological Activities of this compound Derivatives
The long lipophilic chain introduced by this compound can direct the resulting molecules to specific biological targets.
Table 1: Potential Therapeutic Targets and Activities
| Derivative Class | Potential Biological Activity | Rationale |
| Substituted Thiazoles | Anti-inflammatory, Antimicrobial, Anticancer | The thiazole ring is a known pharmacophore, and the hexyl side chain can enhance binding to hydrophobic pockets in enzymes or receptors. |
| O/S/N-Alkylated Compounds | Enzyme Inhibitors (e.g., Lipases, Proteases) | The long alkyl chain can mimic the substrate of lipolytic enzymes, leading to competitive inhibition. [6] |
| α-Amino Ketones | CNS agents, Anticancer agents | The α-amino ketone moiety is a key feature in several CNS-active drugs. The long chain could modulate blood-brain barrier permeability. |
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its ability to participate in a variety of chemical transformations, coupled with the introduction of a lipophilic octan-2-one moiety, makes it a powerful tool for the synthesis of novel drug candidates. The protocols provided in this application note serve as a starting point for researchers to explore the rich chemistry of this compound and to unlock its potential in the development of new therapeutics. The inherent reactivity of the α-bromo ketone functionality allows for the construction of diverse molecular scaffolds, and the long alkyl chain provides a handle for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
References
- Gomha, S. M., et al. (2017).
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- De Kimpe, N., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(47), 9476-9494.
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
- Prestwich, G. D., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5(11), 1599-1607.
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
- Google Patents. (n.d.). CN103449992A - Bromo-butanone synthesis method.
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
ACS Omega. (2025, December 17). A Green, Facile Method for Selective α-Bromination of Flavanones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of long-chain ketones and aldehydes (A) Representative.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lipids: chemical tools for their synthesis, modification, and analysis. Retrieved from [Link]
-
Chem Help ASAP. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]
-
MDPI. (2023, November 1). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]
-
Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. [Link]
-
PubMed. (2001, May). Synthetic routes and lipase-inhibiting activity of long-chain alpha-keto amides. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Retrieved from [Link]
-
Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. [Link]
Sources
- 1. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthetic routes and lipase-inhibiting activity of long-chain alpha-keto amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Bromooctan-2-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Bromooctan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As α-bromo ketones are highly valuable intermediates in organic synthesis, their efficient and selective preparation is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The solutions are based on fundamental chemical principles and established laboratory practices.
Question 1: My reaction yield is critically low. What are the potential causes and how can I resolve this?
Answer: Low yield is a common issue that can stem from several factors, from reaction setup to workup. Let's break down the primary culprits.
-
Cause A: Inefficient Enol/Enolate Formation. The α-bromination of a ketone proceeds through an enol (acidic conditions) or enolate (basic conditions) intermediate.[1] The rate of this formation is often the rate-limiting step of the entire reaction.[2] If the enol does not form efficiently, the reaction will be sluggish and incomplete.
-
Cause B: Sub-optimal Reaction Temperature. The rate of enolization and the subsequent reaction with the bromine source are temperature-dependent.
-
Solution: While room temperature can be sufficient, gentle heating (e.g., 40-60 °C) can often increase the reaction rate without promoting significant side reactions. However, excessive heat can lead to decomposition or the formation of complex byproducts. A temperature screening is recommended for your specific setup.
-
-
Cause C: Ineffective Quenching and Workup. Unreacted bromine can interfere with the isolation and purification process, potentially leading to product loss.
-
Solution: After the reaction is complete (monitored by TLC or GC), quench any remaining bromine with a reducing agent like a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic orange/brown color of Br₂ disappears.[5] Subsequently, perform a standard aqueous workup to remove water-soluble catalysts and byproducts.
-
-
Cause D: Reagent Quality. The purity of the starting material (Octan-2-one) and the activity of the brominating agent are critical.
-
Solution: Ensure Octan-2-one is pure and free of contaminants. If using N-Bromosuccinimide (NBS), it is best to recrystallize it before use, as it can decompose over time.[6]
-
Question 2: I'm observing significant amounts of a di-brominated byproduct (1,1-dibromooctan-2-one). How can I improve mono-selectivity?
Answer: The formation of di-bromo and poly-bromo species is a classic challenge in ketone halogenation. Controlling stoichiometry and reaction conditions is key to achieving high mono-selectivity.
-
The Underlying Principle: Under acidic conditions, the introduction of the first electron-withdrawing bromine atom deactivates the carbonyl oxygen towards further protonation, which in turn slows down the formation of the enol intermediate. This makes the second bromination slower than the first, naturally favoring mono-bromination.[7] Conversely, under basic conditions, the inductive effect of the first bromine makes the remaining α-proton more acidic, accelerating the formation of the enolate and leading to rapid subsequent halogenations.[7]
-
Practical Solutions:
-
Strict Stoichiometric Control: Use a slight deficit or a maximum of 1.0 equivalent of the brominating agent (e.g., Br₂, NBS). This is the most critical factor.
-
Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction occurring on a newly formed product molecule.
-
Maintain Acidic Conditions: Avoid basic conditions at all costs if mono-bromination is the goal. For the synthesis of this compound, methods employing Br₂ in acetic acid, HBr/H₂O₂, or CuBr₂ are generally preferred for this reason.[3][5][8]
-
Monitor the Reaction: Use TLC or GC to track the disappearance of the starting material and the appearance of the mono-bromo product. Stop the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Question 3: My product appears to be degrading during workup or purification. How can I minimize this?
Answer: this compound, like many α-bromo ketones, is a lachrymator and can be unstable, particularly to heat and light.[9]
-
Minimize Thermal Stress: During solvent removal (rotary evaporation), use a low bath temperature (<40°C) and adequate vacuum. When performing distillation, use high vacuum to keep the boiling point as low as possible.
-
Avoid Basic Conditions During Workup: Exposure to strong bases can cause elimination or substitution reactions.[4] Use a weak base like sodium bicarbonate for neutralization if necessary, and do so at low temperatures.[10]
-
Prompt Purification: Do not let the crude product sit for extended periods. Proceed to column chromatography or vacuum distillation as soon as possible after the workup.
-
Storage: Store the purified product in a dark, cold (refrigerator or freezer), and inert (e.g., under nitrogen or argon) environment.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall method for synthesizing this compound?
There is no single "best" method, as the optimal choice depends on factors like scale, available reagents, and environmental considerations. Here's a comparison:
-
Br₂ in Acetic Acid/Methanol: A classic, reliable, and well-understood method. It's cost-effective but involves handling highly corrosive and toxic elemental bromine.[3]
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[11] It often provides excellent selectivity. The reaction may require a radical initiator (like AIBN) or photochemical activation, though acid catalysis is also common.[12]
-
Copper(II) Bromide (CuBr₂): Acts as both a catalyst and the bromine source. It is particularly effective and can be used under heterogeneous conditions, simplifying workup.[8][13]
-
H₂O₂/HBr System: A "green" chemistry approach where bromine is generated in situ.[14][15] This avoids the handling of elemental bromine and uses water as a solvent, reducing organic waste.[5][15]
For general laboratory scale with good control, the CuBr₂ method offers a great balance of efficiency, selectivity, and ease of use.
Q2: What is the mechanism of acid-catalyzed α-bromination?
The reaction proceeds in three main stages:
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
-
Enol Formation (Rate-Limiting Step): A weak base (like the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon (the C1 methyl group in this case), leading to the formation of the C=C double bond of the enol.[1]
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br₂). This forms the new C-Br bond and regenerates the protonated carbonyl.
-
Deprotonation: The protonated carbonyl is deprotonated, yielding the final α-bromo ketone product and regenerating the acid catalyst.[3]
Q3: What are the critical safety precautions for this synthesis?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, especially those involving elemental bromine, HBr, and the lachrymatory product, must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Bromine (Br₂): Extremely corrosive and toxic. Handle with extreme care. Have a quenching agent (sodium thiosulfate) ready for spills.
-
This compound: This product is a lachrymator (causes tearing) and is toxic and irritating.[9] Avoid inhalation and skin contact.
-
Section 3: Optimized Experimental Protocols
Protocol 1: Bromination using Copper(II) Bromide
This method is highly effective for the selective mono-bromination of ketones.[8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add octan-2-one (1 equiv.).
-
Reagents: Add Copper(II) bromide (CuBr₂, 2.2 equiv.) and a suitable solvent such as a 1:1 mixture of chloroform and ethyl acetate.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change (the blue/green of Cu(II) changes to the white/pale color of Cu(I) bromide) and by TLC.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid copper(I) bromide and wash the solid with a small amount of ethyl acetate.
-
Purification: Combine the filtrate and washings. Wash with water, then with a saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by vacuum distillation or column chromatography.
Protocol 2: "Green" Bromination with H₂O₂-HBr in Water
This protocol generates bromine in situ, avoiding the direct handling of liquid bromine.[5][16]
-
Setup: Suspend octan-2-one (1 equiv.) in water in a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., with aluminum foil).
-
Reagent Addition: Add 48% aqueous HBr (1.2 equiv.). Stir for 5 minutes at room temperature. Then, add 30% aqueous H₂O₂ (1.2 equiv.) dropwise over 10-15 minutes.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC. The reaction may take several hours (8-24 hours).[5]
-
Workup: Once complete, dilute the mixture with an organic solvent like ethyl acetate. Add solid sodium bisulfite (NaHSO₃) to quench any unreacted oxidants.
-
Purification: Separate the organic layer. Wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Section 4: Data Summary Tables
Table 1: Comparison of Common Brominating Agents for this compound Synthesis
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Br₂ / Acetic Acid | Room temp to 60°C | Cost-effective, well-established.[3] | Highly toxic/corrosive reagent, HBr byproduct. |
| NBS | AIBN or light, CCl₄/CH₂Cl₂ | Solid, easier to handle, high selectivity.[11][12] | More expensive, requires initiator, byproduct removal. |
| CuBr₂ | Reflux in CHCl₃/EtOAc | High selectivity, mild, heterogeneous.[8][13] | Stoichiometric copper salts, solvent choice. |
| HBr / H₂O₂ | Room temp, water | "Green" method, in situ Br₂ generation.[5][15] | Can be slower, requires careful control of addition. |
Table 2: Recommended Parameters for Optimizing Mono-selectivity
| Parameter | Recommendation | Rationale |
| Stoichiometry | Brominating Agent ≤ 1.0 equiv. | Prevents over-bromination of the product. |
| Temperature | Room Temperature to 60°C | Balances reaction rate with minimizing side reactions. |
| Addition Rate | Slow, dropwise addition | Maintains low [Br₂], favoring reaction with starting material. |
| Catalyst | Acidic (HBr, AcOH) | Suppresses the rate of the second bromination.[7] |
| Monitoring | TLC / GC | Allows for quenching the reaction upon full consumption of starting material. |
Section 5: Visualizations
Caption: Acid-catalyzed α-bromination of a ketone via an enol intermediate.
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
Section 6: References
-
PubChem. 1-Bromo-2-butanone | C4H7BrO. [Link]
-
Google Patents. CN103449992A - Bromo-butanone synthesis method.
-
Chemistry LibreTexts. Synthesis of 1-bromobutane. [Link]
-
Mascal, M., & Rahn, J. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2474-2481. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
Organic Syntheses. bromoacetone. [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Ismaïli, L., et al. (2013). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 17(1), 130-134. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Podgoršek, M., et al. (2007). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 9(11), 1212-1218. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
ChemTube3D. Acid-Catalysed Bromination of Ketones. [Link]
-
Koyano, K., & Suzuki, T. (1968). Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol. Bulletin of the Chemical Society of Japan, 41(4), 957-961. [Link]
-
Pearson. Show how you would synthesize octan-2-one from each compound. You may use any necessary reagents. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Royal Society of Chemistry. “Green” bromination of ketones with H2O2-HBr “on water”. [Link]
-
Das, B., et al. (2006). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. Synlett, 2006(16), 2515-2516. [Link]
-
Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Baxendale Group. Unsaturated ketones via copper(II) bromide mediated oxidation. [Link]
-
Bahrami, K., et al. (2010). HBr–H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. Industrial & Engineering Chemistry Research, 49(21), 10519-10524. [Link]
-
Scribd. A-Bromination Using HBR H2O2 APK. [Link]
-
Dubois, J. E., & Toullec, J. (1971). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 93(9), 2314-2319. [Link]
-
Wikipedia. Copper(II) bromide. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
YouTube. Synthesis of 1-Bromobutane: Purification. [Link]
-
Terent'ev, A. O., et al. (2018). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Advances, 8(50), 28632-28636. [Link]
-
Sciencemadness.org. Bromoacetone from Copper (II) Bromide. [Link]
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Ketones with Cupric Bromide. The Journal of Organic Chemistry, 29(12), 3459-3461. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 8. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 9. 1-Bromo-2-butanone | C4H7BrO | CID 13156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103449992A - Bromo-butanone synthesis method - Google Patents [patents.google.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alpha-Bromination of Long-Chain Ketones
Welcome to our dedicated technical support center for the alpha-bromination of long-chain ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common side reactions, offering field-proven troubleshooting strategies and answers to frequently encountered challenges. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve issues, ensuring the integrity and success of your synthetic endeavors.
Understanding the Core Reaction: A Balancing Act
The alpha-bromination of a ketone is a cornerstone reaction in organic synthesis, providing a versatile intermediate for further functionalization.[1] The reaction typically proceeds under acidic conditions, where the ketone undergoes tautomerization to its enol form. This enol, a nucleophile, then attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the desired α-bromo ketone.[2]
The rate-determining step in this process is the formation of the enol intermediate.[3] Consequently, the overall reaction rate is dependent on the concentrations of the ketone and the acid catalyst, but interestingly, it is independent of the halogen concentration.[3]
For long-chain ketones, the non-polar alkyl chain can introduce challenges related to solubility and may subtly influence the electronic and steric environment of the reactive alpha-positions. While the fundamental mechanism remains the same, these factors can impact the prevalence of side reactions.
Troubleshooting Guide & FAQs
This section addresses the most common side reactions encountered during the alpha-bromination of long-chain ketones. Each issue is presented in a question-and-answer format, providing both a mechanistic explanation and actionable solutions.
Issue 1: Polybromination - The Over-Reaction Problem
Q1: My reaction is producing significant amounts of di- and tri-brominated ketones. How can I achieve selective mono-bromination?
A1: Polybromination is a frequent challenge, particularly when using elemental bromine. The initial introduction of a bromine atom at the alpha-position is an electron-withdrawing group, which can make the remaining alpha-hydrogens more acidic and susceptible to further reaction, especially under basic conditions.[4] Under acidic conditions, while the first bromination deactivates the carbonyl towards further protonation, making the second bromination slower, it can still occur with excess bromine or extended reaction times.[4]
Causality and Mechanism: Under acidic conditions, the mono-bromo ketone can still enolize, albeit at a slower rate, and react with another equivalent of bromine. For long-chain ketones, solubility issues can sometimes lead to localized high concentrations of reagents, promoting polybromination.
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is common, but a larger excess should be avoided.[1]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a superior choice to elemental bromine for achieving mono-bromination as it can provide a low, steady concentration of bromine.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant polybromination occurs.
-
Solvent Selection: For long-chain ketones, ensure adequate solubility of both the substrate and reagents. Solvents like dichloromethane (DCM) or diethyl ether are often used. A patent suggests that using ethanol or methanol with NBS and a thiourea initiator can lead to selective mono-bromination.
| Parameter | Recommendation for Mono-bromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled release of bromine, minimizing local excesses that can lead to polybromination. |
| Stoichiometry | 1.0-1.1 equivalents of brominating agent | Prevents over-reaction with the mono-brominated product. |
| Reaction Time | Monitor closely and quench upon full consumption of starting material | Avoids the slower, but still possible, second bromination. |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Can help to control the reaction rate and improve selectivity. |
Issue 2: Regioselectivity in Unsymmetrical Ketones
Q2: I am brominating an unsymmetrical long-chain ketone and obtaining a mixture of isomers. How can I control which alpha-position is brominated?
A2: The regioselectivity of alpha-bromination is dictated by the reaction conditions, which determine whether the reaction is under thermodynamic or kinetic control.
Causality and Mechanism:
-
Thermodynamic Control (Acidic Conditions): In the presence of an acid catalyst, the reaction proceeds through the more stable enol intermediate. For unsymmetrical ketones, the more substituted enol is generally more stable. Therefore, bromination occurs preferentially at the more substituted alpha-carbon.[3]
-
Kinetic Control (Basic Conditions): Under basic conditions, the reaction proceeds via an enolate intermediate. The rate-determining step is the deprotonation of an alpha-hydrogen. The proton on the less sterically hindered alpha-carbon is typically more accessible and kinetically more acidic, leading to the formation of the less substituted enolate and subsequent bromination at the less substituted position.[4]
Troubleshooting Strategies:
-
For Bromination at the More Substituted Position:
-
Reaction Conditions: Employ acidic conditions (e.g., acetic acid, HBr).[2]
-
Mechanism: This favors the formation of the more stable, more substituted enol.
-
-
For Bromination at the Less Substituted Position:
-
Reaction Conditions: While generally avoided due to other side reactions, kinetically controlled conditions using a strong, non-nucleophilic base (like LDA) at low temperatures to pre-form the enolate, followed by quenching with a bromine source, can favor the less substituted product. However, for simple bromination, this is often not the preferred method.
-
Alternative Strategy: A study has shown that for some unsymmetrical ketones, longer reaction times under thermodynamic control can lead to the formation of the terminally brominated product through a reversible reaction pathway.
-
Regioselectivity Control Summary
Caption: Control of Regioselectivity in Alpha-Bromination.
Issue 3: Formation of α,β-Unsaturated Ketones
Q3: My desired α-bromo ketone is undergoing elimination to form an α,β-unsaturated ketone. What is causing this and how can I prevent it?
A3: The elimination of hydrogen bromide (HBr) from the α-bromo ketone product is a common side reaction, especially in the presence of a base.[3] The resulting α,β-unsaturated ketone is a conjugated system and can be thermodynamically favorable.
Causality and Mechanism: This reaction is an E2 elimination, where a base abstracts a proton from the beta-carbon, leading to the formation of a double bond and the expulsion of the bromide ion. Sterically hindered bases, such as pyridine, are particularly effective at promoting this reaction.[3] The HBr generated during the primary bromination reaction can also catalyze this elimination, especially at elevated temperatures.
Troubleshooting Strategies:
-
Avoid Basic Conditions: If the desired product is the α-bromo ketone, it is crucial to work under neutral or acidic conditions and to quench the reaction appropriately to remove any acidic byproducts before workup or purification if a base is to be used in a subsequent step.
-
Temperature Control: Perform the bromination at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote elimination.
-
Choice of Base for Quenching/Workup: If a base is needed during workup, use a mild, non-hindered base like sodium bicarbonate, and perform the washings at low temperatures. Avoid stronger or sterically hindered bases like pyridine or tertiary amines.
-
Solvent Effects: The choice of solvent can influence the rate of elimination. Protic solvents can solvate the leaving group, potentially favoring substitution over elimination. Aprotic solvents may favor elimination to a greater extent.
Experimental Protocol to Minimize Elimination:
-
Reaction Setup: Dissolve the long-chain ketone in a suitable aprotic solvent (e.g., DCM) and cool to 0 °C.
-
Reagent Addition: Add the brominating agent (e.g., NBS) and a catalytic amount of acid (e.g., p-toluenesulfonic acid) portion-wise, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Workup: Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
Issue 4: Favorskii Rearrangement
Q4: I am observing the formation of a carboxylic acid derivative (ester or amide) instead of my expected α-bromo ketone. What is happening?
A4: The formation of a carboxylic acid derivative from an α-halo ketone in the presence of a base is characteristic of the Favorskii rearrangement. This is a significant side reaction if basic conditions are employed, either intentionally or unintentionally.
Causality and Mechanism: The Favorskii rearrangement is initiated by the abstraction of an α'-proton (a proton on the opposite side of the carbonyl to the halogen) by a base to form an enolate. This is followed by an intramolecular SN2 attack by the enolate on the carbon bearing the halogen, forming a cyclopropanone intermediate. This strained intermediate is then attacked by a nucleophile (such as a hydroxide or alkoxide from the base), leading to the opening of the ring and the formation of a rearranged carboxylic acid derivative. For long-chain ketones, this can lead to a product with a branched alkyl chain.
Troubleshooting Strategies:
-
Strictly Avoid Basic Conditions: The most effective way to prevent the Favorskii rearrangement is to maintain acidic or neutral conditions throughout the reaction and workup.
-
Choice of Reagents: Ensure that the starting materials and solvents are free from basic impurities.
-
Quenching Protocol: When quenching the reaction, use a weak acid or a buffer solution if there is a risk of the reaction mixture becoming basic.
Favorskii Rearrangement Pathway
Caption: The Favorskii Rearrangement Cascade.
References
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Ketone halogenation. Wikipedia. [Link]
-
Bromination and Selectivity - Insights in Basic Organic Chemistry 2. YouTube. [Link]
-
Nonselective bromination-selective debromination strategy: selective bromination of unsymmetrical ketones on singly activated carbon against doubly activated carbon. PubMed. [Link]
- Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
-
Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange. [Link]
-
elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. Reddit. [Link]
-
Favorskii Rearrangement | Rearrangement reactions | Named Organic reactions | Chemwonders. YouTube. [Link]
-
Favorskii Rearrangement of some a-Bromo-ketones. CORE. [Link]
-
Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. Request PDF. [Link]
-
Favorskii rearrangement. Wikipedia. [Link]
Sources
Technical Support Center: Synthesis of 4,5-Disubstituted-2-Aminoimidazoles
Welcome to the technical support center for the synthesis of 4,5-disubstituted-2-aminoimidazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. 2-Aminoimidazoles are prevalent in marine natural products and serve as a vital pharmacophore in numerous therapeutic areas, exhibiting a wide range of biological activities.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during synthesis and purification. The guidance is structured to enhance your experimental success by explaining the chemical principles behind each recommendation.
Section 1: Troubleshooting the α-Haloketone & Guanidine Cyclization Route
The condensation of an α-haloketone with a guanidine derivative is one of the most classical and direct methods for constructing the 2-aminoimidazole core.[3] Despite its prevalence, this reaction is often plagued by issues related to yield, purity, and reaction kinetics.
Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
Answer: Low yields in this cyclization can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshooting:
-
Cause A: Incomplete Reaction. The reaction can be sluggish in conventional organic solvents. Traditional methods often require long reaction times (10-12 hours) and inert atmospheres.[4]
-
Solution 1: Optimize Solvent and Temperature. Consider switching to a "greener" and more efficient solvent system like a Deep Eutectic Solvent (DES). A combination of choline chloride (ChCl) and either glycerol or urea can significantly reduce reaction times to 4-6 hours and improve yields, often without needing an inert atmosphere.[4][5] Heating the reaction to around 80 °C is typically effective in these media.[5]
-
Solution 2: Ensure Guanidine is in Free Base Form. If you are using a guanidine salt (e.g., guanidine hydrochloride or carbonate), it must be neutralized in situ or prior to the reaction. The free guanidine is the active nucleophile. Adding a base like triethylamine (Et3N) or potassium hydroxide (KOH) is crucial.[5]
-
-
Cause B: Guanidine Salt Selection. The choice of guanidine salt and the method of its neutralization can impact the reaction.
-
Solution: In Situ Liberation. For guanidinium carbonate, adding a base like KOH and heating briefly (e.g., 80 °C for 30 minutes) before adding the α-haloketone can effectively liberate the free base.[5]
-
-
Cause C: Side Reactions. The primary competing reaction is the formation of 2-aminooxazoles, particularly if your reaction components can act as a source of urea.[5]
-
Solution: Choice of Halogen. α-chloroketones are often preferred over α-bromoketones. While α-bromoketones are more reactive, they can also be more prone to side reactions. If using a DES containing urea, be aware that α-bromoketones have been reported to react with the urea component itself.[5]
-
Question 2: I'm observing multiple spots on my TLC, and purification is difficult. What are the likely side products and how can I purify my compound?
Answer: The polar and basic nature of the 2-aminoimidazole core makes purification, especially via silica gel chromatography, a significant challenge.
-
Identifying Side Products:
-
Unreacted α-Haloketone: A common impurity if the reaction has not gone to completion.
-
2-Aminooxazole: As mentioned above, this is a potential isomeric byproduct. Careful characterization using 2D NMR techniques may be necessary to distinguish it from the desired product.
-
Over-alkylation Products: Although less common, reaction at the other nitrogens of the guanidine or the product imidazole is possible under certain conditions.
-
-
Purification Strategies:
-
Direct Precipitation/Crystallization: In some cases, particularly with triaryl-substituted products in a ChCl-urea DES, the desired 2-aminoimidazole may precipitate directly from the reaction mixture in high purity.[5] This is the most efficient purification method when applicable.
-
Column Chromatography - Troubleshooting Streaking: The basicity of the amino group leads to strong interaction with the acidic silanol groups on standard silica gel, causing significant peak tailing or streaking.
-
Mobile Phase Modification: To mitigate this, add a basic modifier to your eluent. A common and effective approach is to use a gradient of methanol in dichloromethane (DCM) with 0.5-2% ammonium hydroxide (NH4OH).
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase (C18) column with an appropriate aqueous/organic mobile phase, often containing an acid modifier like formic acid or TFA for better peak shape.[6]
-
-
| Troubleshooting Guide: Column Chromatography | |
| Problem | Solution |
| Product streaks or does not elute from silica gel column. | 1. Add a basic modifier to the eluent (e.g., 1-2% NH4OH in MeOH/DCM). 2. Switch to a neutral or basic alumina column. 3. Use reversed-phase (C18) chromatography with a buffered mobile phase. |
| Co-elution of impurities. | 1. Optimize the solvent gradient; a shallow gradient can improve resolution. 2. Try a different solvent system (e.g., Ethyl Acetate/Hexane with triethylamine). |
| Product appears insoluble in loading solvent. | Use a minimal amount of a stronger, polar solvent like DMF or DMSO for loading, then adsorb onto silica gel before packing the column. |
Section 2: Synthesis via α-Aminoketones and Cyanamide
This alternative route involves the condensation of an α-aminoketone with cyanamide. A key challenge in this method is the stability of the α-aminoketone starting material.[7]
Frequently Asked Questions (FAQs)
Question 1: My α-aminoketone starting material seems to decompose before I can use it. How can I handle it?
Answer: Primary and secondary α-aminoketones are notoriously unstable and prone to self-condensation.[8]
-
Causality: The presence of both a nucleophilic amine and an electrophilic carbonyl in the same molecule facilitates intermolecular reactions, leading to oligomerization and decomposition.
-
Solution: Use Hydrochloride Salts. The most effective strategy is to prepare, isolate, and store the α-aminoketone as its hydrochloride salt (e.g., [CH3C(O)CH2NH3]+Cl-).[8] The protonation of the amine group renders it non-nucleophilic, dramatically increasing the compound's stability. The free base can then be generated in situ during the reaction with cyanamide by adding a stoichiometric amount of a suitable base.
Question 2: What are the optimal conditions for the condensation with cyanamide, and what should I look out for?
Answer: The condensation is typically a cyclization-dehydration reaction that requires careful control of pH and temperature.
-
Reaction pH: The reaction generally requires neutral to slightly basic conditions to ensure the α-aminoketone is in its free-base form to react with cyanamide, but strong basic conditions should be avoided as they can promote side reactions of the cyanamide or the α-aminoketone.
-
Temperature: Moderate heating is usually sufficient. Monitoring the reaction by TLC or LCMS is crucial to determine the optimal reaction time and prevent decomposition of the product.
-
Potential Byproducts:
-
Dimerization/Oligomerization of α-aminoketone: If the free base is generated too early or at too high a concentration before cyanamide can react, self-condensation can still occur.
-
Cyanamide-related impurities: Cyanamide can dimerize to form dicyandiamide, especially under non-optimal pH or temperature conditions.
-
Section 3: General Workflow and Methodologies
Workflow for α-Haloketone & Guanidine Route
Caption: General workflow for 2-aminoimidazole synthesis.
Experimental Protocol: Synthesis in a Deep Eutectic Solvent
This protocol is adapted from a greener synthesis approach and is effective for many substrates.[5]
-
DES Preparation: Prepare the ChCl-Glycerol (1:2 molar ratio) or ChCl-Urea (1:2 molar ratio) deep eutectic solvent by heating and stirring the components until a clear, homogeneous liquid is formed.
-
Guanidine Liberation: To 2 g of the DES, add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol). Stir the mixture at 80 °C for 30 minutes.
-
Reaction Initiation: To the mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol).
-
Reaction: Continue stirring at 80 °C for 4-6 hours. Monitor the disappearance of the α-chloroketone by TLC or GC-MS.
-
Workup:
-
For ChCl-Glycerol: Cool the mixture to room temperature, add 5 mL of water, and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over Na2SO4, concentrate, and purify the crude product by flash chromatography.
-
For ChCl-Urea (for precipitating products): Cool the mixture, and if the product has precipitated, collect it by simple filtration and wash with a small amount of cold diethyl ether. The product can be further purified by crystallization.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield issues.
References
-
Salomone, A., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]
-
Olofson, A., et al. (1997). Synthesis of 4,5-disubstituted imidazoles. ResearchGate. Available at: [Link]
-
Babaev, E. V. (2017). 2-Aminoimidazoles. ResearchGate. Available at: [Link]
-
Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(11), 3090–3093. Available at: [Link]
-
Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. National Center for Biotechnology Information. Available at: [Link]
-
Melander, C., et al. (2011). Evaluation of 4,5-disubstituted-2-aminoimidazole-triazole conjugates for antibiofilm/antibiotic resensitization activity against MRSA and Acinetobacter baumannii. PubMed. Available at: [Link]
-
Rozas, I., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. PubMed. Available at: [Link]
-
Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Available at: [Link]
Sources
- 1. Evaluation of 4,5-disubstituted-2-aminoimidazole-triazole conjugates for antibiofilm/antibiotic resensitization activity against MRSA and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
troubleshooting low conversion in biocatalytic reactions of 1-Bromooctan-2-one
Welcome to the technical support center for troubleshooting biocatalytic reactions involving 1-bromooctan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during experimentation, thereby enhancing reaction efficiency and yield. Our approach is rooted in a deep understanding of enzyme kinetics, reaction mechanisms, and practical laboratory experience.
Introduction to the Biocatalysis of this compound
This compound is a bifunctional molecule containing both a ketone and a haloalkane moiety. This structure allows for two primary avenues of biocatalytic transformation:
-
Dehalogenation: Catalyzed by haloalkane dehalogenases (HLDs), this reaction involves the hydrolytic cleavage of the carbon-bromine bond to yield 1-hydroxyoctan-2-one.[1][2] This is a hydrolytic process and typically does not require a cofactor.[1]
-
Carbonyl Reduction: Catalyzed by carbonyl reductases (CBRs) or other alcohol dehydrogenases, this reaction reduces the ketone to a secondary alcohol, forming 1-bromooctan-2-ol. This transformation is generally dependent on a nicotinamide cofactor (NADH or NADPH).[3]
Low conversion in these reactions can stem from a multitude of factors. This guide will systematically address these potential issues in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."
Troubleshooting Guide: Low Conversion of this compound
This section is designed to help you diagnose and resolve specific issues leading to low product yield.
Question 1: My reaction shows very low or no conversion. Where do I start?
When facing a near-complete lack of product formation, a systematic approach to identify the root cause is essential. The issue likely lies with a critical reaction component or a fundamental incompatibility in the reaction setup.
Initial Diagnostic Workflow
Caption: Initial diagnostic workflow for low conversion.
Detailed Steps:
-
Verify Enzyme Activity: The primary suspect is always the biocatalyst itself.
-
Causality: Enzymes can lose activity due to improper storage, handling, or age. A quick activity test with a known, reliable substrate can confirm if the enzyme is the issue.
-
Protocol: Perform a standard activity assay. For a haloalkane dehalogenase, you can monitor the release of bromide ions. For a carbonyl reductase, you can monitor the decrease in NADPH absorbance at 340 nm.
-
-
Confirm Substrate Integrity:
-
Assess Cofactor System (for Carbonyl Reductase Reactions):
-
Causality: Carbonyl reductases require a reduced cofactor (NADPH or NADH). If the reaction stalls, either the initial cofactor has been consumed, or the regeneration system (if used) is failing.[6]
-
Action: Ensure the cofactor is not degraded. If using a regeneration system (e.g., glucose dehydrogenase/glucose or formate dehydrogenase/formate), verify that all components of this system are active.[7]
-
Question 2: My reaction starts well but stalls at low conversion (e.g., 10-30%). What's happening?
Reaction stalling is a classic sign of inhibition or enzyme instability under process conditions.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Substrate Inhibition | High concentrations of the hydrophobic this compound can bind to non-catalytic sites on the enzyme, causing conformational changes that reduce its activity. This is a common phenomenon in biocatalysis.[8] | Experiment: Run the reaction at various initial substrate concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM). If lower concentrations lead to a higher percentage conversion, substrate inhibition is likely. Solution: Employ a fed-batch strategy where the substrate is added incrementally over time to maintain a low, steady concentration. |
| Product Inhibition | The product (e.g., 1-hydroxyoctan-2-one or bromide ions) can bind to the enzyme's active site, competing with the substrate and slowing the reaction as product accumulates.[9] | Experiment: Add a known amount of the final product to the initial reaction mixture. If the initial reaction rate is significantly lower compared to a control without added product, product inhibition is occurring. Solution: Consider in situ product removal (ISPR) techniques, such as using a hydrophobic resin to adsorb the organic product.[10] |
| Enzyme Instability | The enzyme may be denaturing over the course of the reaction due to suboptimal pH, temperature, or the presence of organic co-solvents. | Experiment: Take aliquots of the enzyme from the reaction at different time points and measure its residual activity in a standard assay. A rapid decline in activity indicates instability. Solution: Re-optimize pH and temperature. If using a co-solvent, screen for alternatives that are less denaturing (e.g., DMSO, ethylene glycol).[11] Immobilization of the enzyme can also significantly enhance its stability. |
| pH Shift | Dehalogenation reactions produce a proton and a halide ion for every molecule of substrate converted, which can lead to a drop in the pH of an unbuffered or weakly buffered solution.[1][2] | Action: Ensure your reaction is performed in a well-buffered system (e.g., 50-100 mM phosphate or Tris buffer). Monitor the pH throughout the reaction. |
Troubleshooting Logic for Stalled Reactions
Caption: Decision tree for diagnosing stalled reactions.
Frequently Asked Questions (FAQs)
Q1: Which class of enzyme is more suitable for this compound, a haloalkane dehalogenase or a carbonyl reductase?
This depends entirely on the desired product.
-
To produce 1-hydroxyoctan-2-one , a haloalkane dehalogenase (HLD) is the correct choice. These enzymes specifically target the carbon-halogen bond.[1]
-
To produce 1-bromooctan-2-ol , a carbonyl reductase (CBR) is required. These enzymes target the ketone functionality.[3]
It is also possible to use both enzymes sequentially or concurrently in a cascade reaction to produce octane-1,2-diol , but this requires careful optimization of the reaction conditions to be compatible with both enzymes.
Q2: What is the reaction mechanism for a haloalkane dehalogenase?
The reaction proceeds via a covalent SN2 nucleophilic substitution mechanism.[12][13]
-
A nucleophilic residue in the enzyme's active site (typically an aspartate) attacks the carbon atom bearing the bromine.
-
This attack displaces the bromide ion, forming a covalent alkyl-enzyme intermediate (an ester).
-
A water molecule, activated by a histidine residue in the active site, hydrolyzes the ester intermediate.
-
This releases the alcohol product and regenerates the enzyme's active site.
The release of the halide ion from the active site can be the rate-limiting step of the overall catalytic cycle.[14][15]
Q3: this compound has poor water solubility. How do I manage this in an aqueous biocatalytic reaction?
Poor substrate solubility is a common challenge for hydrophobic molecules.
-
Co-solvents: A water-miscible organic co-solvent can be added to the reaction buffer to increase the substrate's solubility. Common choices include dimethyl sulfoxide (DMSO), acetone, or isopropanol, typically at concentrations of 5-20% (v/v).
-
Causality: Co-solvents can, however, negatively impact enzyme stability and activity.[11] Therefore, it is crucial to screen a panel of co-solvents and their concentrations to find a balance between substrate solubility and enzyme performance. Hydrophilic co-solvents like ethylene glycol or DMSO are often better tolerated by enzymes.[11]
-
Phase Transfer Catalysis: A two-phase system, where the substrate is dissolved in a water-immiscible organic solvent and the enzyme remains in the aqueous phase, can be an effective strategy. This creates a high interfacial area for the reaction to occur while protecting the enzyme from high concentrations of the organic substrate and product.
Q4: For my carbonyl reductase reaction, my cofactor regeneration seems inefficient. How can I improve it?
Efficient cofactor regeneration is paramount for the economic feasibility of reductase-catalyzed processes.[6][16]
-
Choice of System: The most common systems are formate/formate dehydrogenase (FDH) for NADH and glucose/glucose dehydrogenase (GDH) for NADPH. Ensure the regeneration enzyme is robust and has high specific activity.
-
Stoichiometry: The sacrificial co-substrate (formate or glucose) should be in molar excess to drive the equilibrium towards the reduced cofactor.
-
Enzyme Loading: The activity of the regeneration enzyme should not be the limiting factor. You may need to adjust the ratio of the primary biocatalyst to the regeneration enzyme. A good starting point is a 1:1 or 1:2 activity ratio.
-
Inhibition: The by-product of the regeneration system (e.g., carbonate from formate) should not inhibit your primary enzyme.
Experimental Protocols
Protocol 1: Screening for Co-solvent Tolerance
-
Prepare a series of reaction vials, each containing the same concentration of buffer, enzyme, and substrate (if using a dehalogenase) or cofactor (if using a reductase).
-
To each vial, add a different co-solvent (e.g., DMSO, methanol, isopropanol, acetone, 1,4-dioxane) to a final concentration of 10% (v/v). Include a control with no co-solvent.
-
Incubate all reactions under the same conditions (e.g., 30°C, 200 rpm).
-
Take samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and quench the reaction.
-
Analyze the product formation by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Plot product concentration versus time for each co-solvent to determine the optimal choice for your system.
Protocol 2: Diagnosing Substrate vs. Product Inhibition
-
Substrate Inhibition Study:
-
Set up parallel reactions with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 mM).
-
Keep the enzyme concentration constant.
-
Measure the initial reaction rate for each concentration.
-
If the rate increases with substrate concentration and then decreases at higher concentrations, this is indicative of substrate inhibition.[8]
-
-
Product Inhibition Study:
-
Set up two reactions with the same optimal substrate and enzyme concentrations.
-
To one reaction, add a concentration of the expected product (e.g., 10 mM 1-hydroxyoctan-2-one).
-
Measure and compare the initial reaction rates. A significantly lower rate in the presence of the product confirms product inhibition.[9]
-
References
-
Wikipedia. (n.d.). Haloalkane dehalogenase. Retrieved from [Link]
-
Enantis. (n.d.). Haloalkane dehalogenases. Retrieved from [Link]
-
Evans, M. (2010, April 1). 21.04 Haloalkane Dehalogenases: A Case Study. YouTube. Retrieved from [Link]
-
Bister, A., et al. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Molecules, 26(11), 3194. Retrieved from [Link]
-
Sohail, M., et al. (2019). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Molecules, 24(7), 1276. Retrieved from [Link]
-
Chen, Y., et al. (2024). Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI: Accelerating the SN2 Step. Journal of the American Chemical Society, 146(1), 585–596. Retrieved from [Link]
-
Fernandes, P. (2014). Problem Solving in Enzyme Biocatalysis. ResearchGate. Retrieved from [Link]
-
de Souza, R. O., et al. (2019). Strategies for Cofactor Regeneration in Biocatalyzed Reductions. ResearchGate. Retrieved from [Link]
-
Dai, Y., et al. (2021). Hydrophobic deep eutectic solvents as emerging green reaction media for biocatalytic processes: impacts of solvent properties and compositions. Green Chemistry, 23(16), 5891-5901. Retrieved from [Link]
-
Schmid, A., et al. (2024). Overcoming Bottlenecks towards Complete Biocatalytic Conversions and Complete Product Recovery. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromopentan-2-one. PubChem. Retrieved from [Link]
-
Schanstra, J. P., & Janssen, D. B. (1996). Specificity and Kinetics of Haloalkane Dehalogenase. Biochemistry, 35(18), 5624–5632. Retrieved from [Link]
-
Chmelova, K., et al. (2021). Stabilization of Haloalkane Dehalogenase Structure by Interfacial Interaction with Ionic Liquids. International Journal of Molecular Sciences, 22(17), 9475. Retrieved from [Link]
-
Li, C., et al. (2022). Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli. Foods, 11(15), 2269. Retrieved from [Link]
-
Stepankova, V., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology and Bioengineering, 110(7), 1834-1843. Retrieved from [Link]
-
Zhao, H. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Goes, A., et al. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry, 88(10), 6215–6232. Retrieved from [Link]
-
Holtmann, D., & Liese, A. (2021). Is water the best solvent for biocatalysis?. Current Opinion in Green and Sustainable Chemistry, 31, 100519. Retrieved from [Link]
-
Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Catalysis, 4(3), 845–851. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Enzyme Inhibition. Retrieved from [Link]
-
Hollmann, F., et al. (2011). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods. ChemCatChem, 3(11), 1626–1652. Retrieved from [Link]
-
Peng, Y., et al. (2018). The role of carbonyl reductase 1 in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 14(11), 1151–1162. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Reactions of Haloalkanes. Retrieved from [Link]
-
MDPI. (2024, July 26). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. Catalysts, 14(8), 585. Retrieved from [Link]
-
Tyagi, V., & Arnold, F. H. (2022, August 5). Regioselective control of biocatalytic C–H activation and halogenation. bioRxiv. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrophobic deep eutectic solvents as an emerging green reaction medium for biocatalytic processes: Impacts of solvent properties and compositions. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes. Retrieved from [Link]
-
Ace Chemistry. (2015, March 30). Haloalkanes 3. 1-Bromobutane preparation and purification. YouTube. Retrieved from [Link]
-
Hep Journals. (2023, December 13). Enzymatic C1 reduction using hydrogen in cofactor regeneration. Retrieved from [Link]
-
The Biology Project. (n.d.). Energy, Enzymes, and Catalysis Problem Set. Retrieved from [Link]
-
Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 34(8), 919–948. Retrieved from [Link]
-
Graziano, G. (2010). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 114(48), 15917–15923. Retrieved from [Link]
Sources
- 1. enantis.com [enantis.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. researchgate.net [researchgate.net]
- 11. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haloalkane dehalogenase - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI: Accelerating the SN2 Step - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Technical Support Center: Temperature Optimization for Reactions Involving 1-Bromooctan-2-one
Welcome to the technical support center for 1-Bromooctan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperatures. As a reactive α-haloketone, this compound is a versatile intermediate, but its utility is critically dependent on precise temperature control to maximize yield and minimize side reactions.
This resource is structured in a question-and-answer format to directly address common challenges and provide expert insights into the causality behind experimental choices.
Section 1: General Properties & Thermal Stability
Q1: What are the key properties of this compound and how does temperature affect its stability?
A1: this compound is an α-haloketone, a class of compounds known for their reactivity as alkylating agents.[1] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BrO | PubChem[2] |
| Molecular Weight | 207.11 g/mol | PubChem[2] |
| Appearance | Typically a liquid | (Inferred from similar compounds) |
| Reactivity | Electrophilic at C1 (due to bromine) and the carbonyl carbon (C2) | General Organic Chemistry Principles |
Thermal Stability: this compound, like other α-haloketones, is thermally sensitive. At elevated temperatures, several degradation pathways can become significant:
-
Elimination: Intramolecular or base-catalyzed elimination of HBr can occur, especially at higher temperatures, leading to the formation of α,β-unsaturated ketones (oct-1-en-2-one).[3][4] This is often a major source of impurities.
-
Decomposition: At very high temperatures, complex decomposition and polymerization pathways can occur. While a specific decomposition temperature is not readily published, it is best practice to handle α-haloketones at the lowest effective temperature and to store them under refrigerated conditions (e.g., -20°C).
-
Self-Condensation/Alkylation: As an alkylating agent, it can potentially react with any enolates formed from itself, especially in the presence of trace base or heat.
Section 2: FAQs for Nucleophilic Substitution Reactions
Nucleophilic substitution is one of the most common applications for this compound, used to introduce an octan-2-one moiety onto a nucleophile.[5][6]
Q2: My nucleophilic substitution reaction is very slow or incomplete. Should I just increase the temperature?
A2: Increasing the temperature will almost certainly increase the reaction rate, as described by the Arrhenius equation. However, this approach comes with significant risks. Before raising the heat, consider the following:
-
Causality: A slow reaction is due to a high activation energy barrier. While thermal energy helps overcome this, it can also provide enough energy to overcome the activation barriers of undesired side reactions.
-
The Temperature Trade-Off: For this compound, the primary competing side reaction is often E2 elimination. Higher temperatures tend to favor elimination over substitution.[7]
Troubleshooting Logic:
Caption: Influence of temperature and nucleophile choice on SN2 vs. E2 pathways.
Solutions:
-
Lower the Reaction Temperature: This is the most effective solution. E2 reactions typically have a higher activation energy and are more sensitive to temperature increases than SN2 reactions. Try running the reaction at room temperature or even 0 °C for a longer period.
-
Choose a Less Basic Nucleophile: If possible, use a nucleophile that is less basic. For example, using sodium azide (N₃⁻) is less basic than sodium hydroxide (OH⁻).
-
Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can accelerate the rate of SN2 reactions, potentially allowing you to run the reaction at a lower temperature where elimination is minimized.
Section 3: FAQs for Base-Mediated Reactions (e.g., Favorskii Rearrangement)
The Favorskii rearrangement is a powerful transformation of α-haloketones into carboxylic acid derivatives (acids, esters, or amides) using a base. [8][9]This reaction proceeds through a cyclopropanone intermediate and is highly sensitive to reaction conditions.
Q4: My Favorskii rearrangement is giving a low yield of the rearranged product and many side products. What is the role of temperature here?
A4: Temperature is critical in the Favorskii rearrangement because it influences the initial, rate-determining deprotonation step as well as the stability of the key cyclopropanone intermediate.
Mechanism & Temperature Influence:
Caption: Key steps of the Favorskii rearrangement and the influence of temperature.
Troubleshooting Steps:
-
Lower the Temperature of Base Addition: The initial deprotonation is exothermic and often the most critical step. Adding the base (e.g., NaOH, NaOMe) slowly at a low temperature (e.g., -10 °C to 0 °C) allows for controlled formation of the enolate and minimizes competitive direct substitution or elimination reactions on the starting material. [10]2. Control the Overall Reaction Temperature: After base addition, the reaction may need to be gently warmed to facilitate the rearrangement. However, excessive heat can lead to decomposition of the starting material or intermediates. A temperature screening is highly recommended.
-
Consider the Base: A very strong, hindered base at low temperatures can favor clean enolate formation. However, if the temperature is too high, it can promote elimination.
Section 4: Experimental Protocol for Temperature Optimization
This protocol provides a framework for systematically determining the optimal temperature for a reaction involving this compound.
Protocol: Parallel Temperature Screening for Nucleophilic Substitution
Objective: To identify the temperature that maximizes the yield of the desired substitution product while minimizing the formation of the elimination side product.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide)
-
Solvent (e.g., Anhydrous DMF)
-
Reaction vials with stir bars
-
Heating/cooling blocks or parallel synthesis equipment
-
TLC plates and/or LC-MS for analysis
-
Internal standard for quantitative analysis (e.g., dodecane)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in DMF to ensure consistent concentrations across all reactions.
-
Reaction Setup: In separate, labeled reaction vials, add the nucleophile (e.g., 1.2 equivalents).
-
Temperature Equilibration: Place the vials in parallel reaction blocks set to a range of temperatures. A good starting range is 0 °C, 25 °C (RT), 40 °C, 60 °C, and 80 °C. Allow the vials to equilibrate to the set temperature.
-
Initiate Reaction: Using a syringe, add an equal volume of the this compound stock solution to each vial simultaneously (or as close as possible). Start a timer for each.
-
Reaction Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction vial. Quench the aliquot (e.g., with water) and prepare it for analysis.
-
Analysis:
-
TLC: Use Thin Layer Chromatography to qualitatively assess the consumption of starting material and the formation of products.
-
LC-MS/GC-MS: Use Liquid or Gas Chromatography-Mass Spectrometry for quantitative analysis. Calculate the conversion of the starting material and the relative ratio of the desired product to the elimination side product by comparing peak areas relative to the internal standard.
-
-
Data Evaluation: Plot the yield of the desired product and the percentage of the side product against temperature at a fixed time point (e.g., when the reaction at 60 °C has reached completion).
Expected Outcome & Data Interpretation:
| Temperature (°C) | Time to Completion (h) | Desired Product Yield (%) | Elimination Impurity (%) | Recommendation |
| 0 | > 48 (incomplete) | 35 | < 1 | Too slow |
| 25 | 24 | 85 | 2 | Good, but slow |
| 40 | 8 | 92 | 5 | Optimal Balance |
| 60 | 2 | 88 | 10 | Faster, but lower yield/purity |
| 80 | < 1 | 75 | 22 | Too high, significant side reactions |
The optimal temperature from this screen would be 40 °C, as it provides the best balance of reaction time, yield, and purity.
References
-
ChemBK: 1-bromo-butan-2-one. [Link]
-
PubChem: 1-Bromo-2-butanone. [Link]
-
National Institute of Standards and Technology (NIST): 2-Butanone, 1-bromo-. [Link]
-
PubChem: this compound. [Link]
-
Chemistry LibreTexts: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
AdiChemistry: FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
Reddit r/Chempros: Separation of Ketone and alpha Bromo ketone. [Link]
-
University of Pretoria: Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
- Google Patents:CN103449992A - Bromo-butanone synthesis method.
-
Wikipedia: Favorskii rearrangement. [Link]
-
NC State University Libraries: 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]
-
Cheméo: Chemical Properties of 2-Butanone, 1-bromo- (CAS 816-40-0). [Link]
-
Organic Chemistry: A Tenth Edition: 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Molecules: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
CORE: Favorskii Rearrangement of some a-Bromo-ketones. [Link]
-
YouTube: Synthesis of 1-Bromobutane: Purification. [Link]
-
Pearson+: Explain why the rate of the reaction of 1-bromo-2-butene with eth.... [Link]
-
Master Organic Chemistry: A Tale of Two Elimination Reaction Patterns. [Link]
-
Organic Syntheses: bromoacetone. [Link]
-
Organic Chemistry Portal: Synthesis of α-Bromoketones. [Link]
-
Chemistry LibreTexts: 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
YouTube: Favorskii Rearrangement. [Link]
-
Wikipedia: α-Halo ketone. [Link]
-
YouTube: Synthesis of 1-Bromobutane: Reflux. [Link]
-
Organic Chemistry Portal: Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. [Link]
-
Master Organic Chemistry: Halogenation Of Ketones via Enols. [Link]
-
Pure Chemistry: Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
YouTube: Alpha-alkylation kinetic and thermodynamic. [Link]
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H15BrO | CID 3015323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. purechemistry.org [purechemistry.org]
Validation & Comparative
comparison of 1-Bromooctan-2-one with other alkylating agents
An In-Depth Comparative Guide to 1-Bromooctan-2-one and Alternative Alkylating Agents
For the discerning researcher in organic synthesis and drug development, the choice of an alkylating agent is a pivotal decision that dictates reaction efficiency, selectivity, and the viability of a synthetic route. This guide offers a comprehensive analysis of this compound, juxtaposing its performance and utility against other common alkylating agents. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to inform your experimental design.
The Strategic Importance of Alkylating Agent Selection
Alkylating agents, reagents that transfer an alkyl group to a nucleophile, are foundational tools in constructing carbon-carbon and carbon-heteroatom bonds. Their reactivity is a delicate balance of factors including the nature of the alkyl group, the leaving group, and the reaction conditions.[1] Alkylating agents can be broadly categorized based on the conditions they are used in: basic, neutral, or acidic.[2]
This compound distinguishes itself within this class by its bifunctional nature. As an α-halo ketone, it features a bromine atom—an excellent leaving group—on a carbon adjacent to a carbonyl group.[3] This specific arrangement dramatically influences its electrophilic character and opens up unique synthetic pathways not accessible to simple alkyl halides.
A Comparative Analysis of Reactivity and Mechanism
The utility of an alkylating agent is fundamentally tied to its reaction kinetics and mechanistic pathways. Here, we compare this compound with other standard alkylating agents.
Electrophilicity and SN2 Reactivity
The primary mode of action for many alkylating agents is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is highly sensitive to the electrophilicity of the carbon atom bearing the leaving group.[4] The presence of the adjacent carbonyl group in α-halo ketones makes the α-carbon more electron-deficient and, therefore, a more potent electrophile.[5]
Computational studies and experimental data have consistently shown that α-halo ketones are significantly more reactive in SN2 reactions than their corresponding alkyl halide counterparts.[5][6] For instance, chloroacetone reacts with potassium iodide in acetone at a rate 36,000 times faster than 1-chloropropane.[3] This enhanced reactivity is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond.[5]
Table 1: Comparative Features of Selected Alkylating Agents
| Alkylating Agent | Chemical Structure | Key Features & Reactivity Profile | Common Applications |
| This compound | CCCCCCC(=O)CBr | High Reactivity : The α-carbonyl group significantly activates the C-Br bond towards nucleophilic attack. Bifunctional : Allows for subsequent manipulation of the ketone moiety.[5][7] | Synthesis of functionalized ketones, heterocycles, and complex molecules where the ketone group is desired.[5] |
| 1-Bromobutane | CCCCBr | Standard Reactivity : A primary alkyl halide with moderate SN2 reactivity.[8] | General-purpose butyl group donor in SN2 reactions, such as the alkylation of acetylide anions.[8] |
| 1-Bromo-2-butanone | CCC(=O)CBr | High Reactivity : Similar to this compound, it is a potent alkylating agent due to the α-keto group.[9][10] It is a lachrymatory agent.[11][12] | Used as a site-directed reagent for enzymes and in the synthesis of fused heterocycles.[9][10] |
| Other α-Halo Ketones | R-CO-CH₂-X | Variable Reactivity : Reactivity can be tuned by the 'R' group and the nature of the halogen (I > Br > Cl).[3] | Versatile intermediates in organic synthesis, including for the Favorskii rearrangement and aldol reactions.[3] |
Unique Mechanistic Pathways of α-Halo Ketones
The true synthetic advantage of this compound and other α-halo ketones lies in their capacity for reactions beyond simple alkylation.
-
Favorskii Rearrangement : In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a characteristic rearrangement to form carboxylic acid derivatives. This occurs via the formation of a cyclopropanone intermediate.[3] This pathway must be considered when selecting basic conditions, as it can be a competing reaction.
-
Heterocycle Synthesis : The 1,3-relationship between the carbonyl carbon and the halogenated carbon makes α-halo ketones ideal precursors for the synthesis of a wide array of heterocycles, including oxazoles, imidazoles, and thiazoles.
-
Epoxide Formation : With certain nucleophiles and reaction conditions, intramolecular substitution can lead to the formation of epoxides, which are valuable synthetic intermediates.[6]
Experimental Protocols and Methodologies
The successful application of these agents requires meticulous experimental design and execution.
Protocol for Nucleophilic Substitution with this compound
This protocol provides a generalized procedure for the alkylation of a secondary amine, a common nucleophile.
Objective: To synthesize N-alkylated amine using this compound.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary amine (1.0 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents). The base acts as a proton scavenger.
-
Stir the suspension for 15 minutes at room temperature to ensure a homogenous mixture.
-
Slowly add this compound (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product using column chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent : DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism.
-
Base : A mild inorganic base like K₂CO₃ is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Using a strong base like an alkoxide could initiate the competing Favorskii rearrangement.[13]
-
Stoichiometry : A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.
Experimental Workflow for Comparative Analysis
To objectively compare the alkylating potential of this compound with other agents, a standardized experimental workflow is essential.
Caption: A standardized workflow for the comparative kinetic analysis of alkylating agents.
Visualizing Mechanistic Divergence
The choice of alkylating agent fundamentally alters the synthetic possibilities, as illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. This compound | C8H15BrO | CID 3015323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. lookchem.com [lookchem.com]
- 10. 1-Bromo-2-butanone 95 816-40-0 [sigmaaldrich.com]
- 11. 1-Bromo-2-butanone | C4H7BrO | CID 13156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-bromobutan-2-one - Wikidata [wikidata.org]
- 13. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
A Comparative Guide to the Reactivity of α-Chloro vs. α-Bromo Ketones for Researchers and Drug Development Professionals
Introduction
α-Halogenated ketones are cornerstone intermediates in organic synthesis, prized for their dual reactivity as both electrophiles at the α-carbon and precursors to enolates. Their utility in constructing complex molecular architectures, particularly in the pharmaceutical industry, is well-documented. However, the choice between an α-chloro and an α-bromo ketone for a specific transformation is not always straightforward. This guide provides an in-depth, evidence-based comparison of their reactivity profiles to empower researchers, scientists, and drug development professionals in making informed decisions for synthetic strategy and execution. We will delve into the fundamental principles governing their reactivity and provide supporting experimental data and detailed protocols for key transformations.
Theoretical Framework: Unpacking the Halogen's Influence
The distinct reactivity of α-chloro and α-bromo ketones stems from the inherent properties of the halogen atom. Several key factors are at play:
-
Leaving Group Ability: The rate of many reactions, particularly nucleophilic substitutions, is critically dependent on the ability of the halogen to depart as a halide ion. A better leaving group is a weaker base. Since hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7), bromide (Br⁻) is a weaker base than chloride (Cl⁻). Consequently, bromide is a better leaving group, often leading to faster reaction rates for α-bromo ketones in SN2 reactions.[1][2]
-
Inductive Effect: Both chlorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. It also enhances the acidity of the α-protons compared to an unhalogenated ketone.[3][4] Given chlorine's slightly higher electronegativity compared to bromine, it exerts a stronger inductive effect.
-
Bond Strength: The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This weaker bond requires less energy to break, which contributes to the higher reactivity of α-bromo ketones in reactions where the C-X bond is cleaved, such as SN2 and certain radical reactions.
-
Polarizability and Sterics: Bromine is larger and more polarizable than chlorine.[5] The more diffuse electron cloud of bromine can lead to better orbital overlap in the transition state of some reactions, enhancing reactivity.[5] Conversely, the larger size of bromine might introduce steric hindrance in highly congested systems, although this is often secondary to electronic effects.
Caption: Key factors influencing the reactivity of α-haloketones.
Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions
The most common reaction of α-haloketones is nucleophilic substitution at the α-carbon. The adjacent carbonyl group significantly accelerates SN2 reactions compared to simple alkyl halides.[6][7] This is attributed to the stabilization of the transition state through orbital overlap with the carbonyl's π-system.[8][9]
In a direct comparison, α-bromo ketones are consistently more reactive than their α-chloro counterparts in SN2 reactions. This is overwhelmingly due to the superior leaving group ability of bromide.[5][10]
Experimental Data: A classic example is the Finkelstein reaction, where a halide is exchanged. The reaction of α-chloroacetone with iodide ion is significantly slower than the reaction of α-bromoacetone. One study reports that α-bromoacetone reacts a staggering 35,000 times faster than α-chloroacetone with potassium iodide in acetone.[7] This dramatic difference underscores the practical implications of choosing the bromo- derivative for efficient substitution.
| Substrate | Relative Rate (vs. n-Butyl Chloride) |
| n-Butyl Chloride | 1 |
| Chloroacetone | 35,000 |
| Bromoacetone | 150,000 |
Data synthesized from established principles of SN2 reactivity.
Experimental Protocol: Comparative SN2 Reaction of Phenacyl Halides with Pyridine
This protocol provides a method to qualitatively or quantitatively compare the rate of reaction between phenacyl chloride and phenacyl bromide with pyridine. The formation of the phenacylpyridinium halide salt can be monitored by observing the formation of a precipitate or by techniques like TLC or NMR spectroscopy.
Caption: Experimental workflow for comparing phenacyl halide reactivity.
Materials:
-
Phenacyl chloride (2-chloro-1-phenylethanone)
-
Phenacyl bromide (2-bromo-1-phenylethanone)[11]
-
Pyridine
-
Anhydrous Methanol
-
Two identical reaction flasks with stir bars
-
Thermostatically controlled water bath or heating mantle
-
TLC plates (silica gel) and developing chamber
-
Ethyl acetate/Hexane mixture (for TLC)
Procedure:
-
Preparation: In separate flasks, prepare equimolar solutions of phenacyl chloride (e.g., 0.1 M) and phenacyl bromide (0.1 M) in anhydrous methanol. In a third flask, prepare a 0.1 M solution of pyridine in anhydrous methanol.
-
Reaction Initiation: Place the two phenacyl halide solutions in a water bath set to 35°C and allow them to equilibrate thermally.
-
Simultaneous Addition: At the same time, add an equal volume of the pyridine solution to each of the phenacyl halide solutions. Start a timer immediately.
-
Monitoring: Stir both reactions at the same rate. Observe the time it takes for the phenacylpyridinium halide precipitate to form in each flask. The reaction with phenacyl bromide is expected to show precipitation significantly faster.[12] For a more quantitative comparison, take aliquots from each reaction at set time intervals (e.g., every 5 minutes) and quench them. Analyze the reaction progress by TLC, comparing the disappearance of the starting material spot.
-
Work-up and Analysis: Once the reactions are deemed complete (e.g., by TLC analysis showing consumption of the starting material), the solid product can be isolated by vacuum filtration, washed with cold methanol, and dried. The identity and purity can be confirmed by melting point and NMR spectroscopy.
Expected Outcome: The reaction involving phenacyl bromide will proceed at a much faster rate than the one with phenacyl chloride, providing a clear demonstration of the superior reactivity of the α-bromo ketone in SN2 reactions.
Influence on Enolate Formation and Acidity
The α-protons of ketones are acidic (pKa ≈ 19-21) due to the formation of a resonance-stabilized enolate conjugate base.[3][13] Introducing a halogen at the α-position increases this acidity due to the halogen's electron-withdrawing inductive effect, which further stabilizes the negative charge of the enolate.
-
pKa Comparison:
-
Acetone: pKa ≈ 19.2
-
Chloroacetone: pKa ≈ 16.5
-
Bromoacetone: pKa ≈ 15.9
-
Since chlorine is more electronegative than bromine, one might expect α-chloro ketones to be more acidic. However, the data often shows α-bromo ketones to be slightly more acidic or of comparable acidity. This is a complex interplay of inductive effects, polarizability, and solvation effects that stabilize the resulting enolate. Regardless, both are significantly more acidic than their non-halogenated parent ketones.[4] This enhanced acidity means that weaker bases can be used to form the enolate, which can be advantageous in preventing side reactions with other sensitive functional groups in the molecule.
Practical Considerations for Reagent Selection
| Feature | α-Chloro Ketones | α-Bromo Ketones | Rationale & Field Insights |
| Reactivity | Lower | Higher | Bromo-derivatives are preferred for rapid SN2 reactions. Chloro-derivatives can offer better control and selectivity when multiple reactive sites are present. |
| Cost & Availability | Generally lower cost | Generally higher cost | Chlorination reagents are often cheaper than brominating agents, which can be a factor in large-scale synthesis. |
| Stability | Generally more stable | Can be less stable, prone to decomposition | α-bromo ketones are often potent lachrymators and should be handled with care in a well-ventilated fume hood. They may discolor over time.[14] |
| Synthesis | Synthesized via chlorination (e.g., with SO₂Cl₂)[15] | Synthesized via bromination (e.g., with Br₂ or NBS)[11] | The choice of halogenating agent can be influenced by substrate compatibility and safety considerations.[16][17] |
Conclusion and Recommendations
The choice between an α-chloro and α-bromo ketone is a strategic decision based on a trade-off between reactivity, stability, cost, and desired selectivity.
-
Choose α-Bromo Ketones for:
-
High Reactivity: When a rapid and efficient nucleophilic substitution is the primary goal. They are the workhorses for reactions like the formation of α-amino ketones, α-azido ketones, and in the Favorskii rearrangement.
-
Difficult Substitutions: When dealing with sterically hindered substrates or weak nucleophiles where the higher reactivity is necessary to drive the reaction to completion.
-
-
Choose α-Chloro Ketones for:
-
Enhanced Control & Selectivity: In complex molecules with multiple electrophilic sites, the lower reactivity of the α-chloro ketone can allow for more selective reactions.
-
Cost-Effectiveness: When cost is a major driver, particularly in large-scale industrial processes.
-
Increased Stability: When the synthetic route involves harsh conditions or requires a more robust intermediate.
-
Ultimately, understanding the fundamental principles outlined in this guide allows the discerning scientist to harness the distinct properties of each class of α-haloketone, optimizing synthetic routes for efficiency, selectivity, and practicality.
References
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Fiveable. Retrieved from [Link]
-
Wolfson, R., et al. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. Retrieved from [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
De Kimpe, N., et al. (1992). An easy synthesis of α-chloro-α′-bromo or α,α′-dichloro ketones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Mrowiec-Bialon, J., et al. (2007). The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved from [Link]
-
Ashenhurst, J. (2011). What Makes A Good Leaving Group? Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why are alpha carbonyl halides most reactive towards SN2 reactions? Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]
-
YouTube. (2014). Acidity at the Alpha Position of Aldehydes and Ketones. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 8.5: Leaving Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. Retrieved from [Link]
-
SIOC Journal. (n.d.). Research on Selective Dehalogenation of α,α,α-Trihalogen (Chloro, Bromo) methyl Ketones Under Electrochemical Conditions. Retrieved from [Link]
-
Indian Academy of Sciences. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from [Link]
-
Quora. (2016). How does an adjacent carbonyl group stabilise sn2 reaction intermediate? Retrieved from [Link]
-
Filo. (2025). When phenacyl bromide and pyridine are both dissolved in methanol, they r... Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD- silica hybrid. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient alpha-halogenation of carbonyl compounds by N-bromosuccinimide and N-chlorosuccinimde. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2009). Phenacyl chloride. Retrieved from [Link]
-
ACS Publications. (2024). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acidity of Alpha Hydrogens & Keto-enol Tautomerism. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Leaving group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. odinity.com [odinity.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. When phenacyl bromide and pyridine are both dissolved in methanol, they r.. [askfilo.com]
- 13. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 14. Sciencemadness Discussion Board - Phenacyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Validating the Structure of 1-Bromooctan-2-one Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the unambiguous structural verification of reaction products is paramount. This guide provides an in-depth technical comparison of methodologies for validating the structures of products derived from 1-bromooctan-2-one, a versatile alpha-halo ketone intermediate. As a senior application scientist, my aim is to blend theoretical principles with practical, field-proven insights to empower researchers in their analytical endeavors. This document eschews rigid templates in favor of a logical, causality-driven narrative to best address the specific challenges and nuances of this topic.
The Reactive Landscape of this compound: A Mechanistic Overview
This compound is a bifunctional molecule, possessing both a reactive carbonyl group and a labile carbon-bromine bond at the alpha position. This duality dictates its reactivity, primarily leading to products of nucleophilic substitution (S(_N)2) and base-induced elimination (E2). Understanding the interplay between these pathways is critical for predicting and subsequently identifying the reaction products.
Nucleophilic Substitution (S(_N)2) Pathway
In the presence of a good, non-hindered nucleophile, this compound readily undergoes an S(_N)2 reaction. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[1]
-
Causality Behind the Choice of a Non-Hindered Nucleophile: The S(_N)2 reaction proceeds via a backside attack on the carbon bearing the leaving group. Steric hindrance around this reaction center will significantly impede the approach of the nucleophile, slowing down or even preventing the substitution reaction.[2][3][4] Therefore, smaller nucleophiles, such as ethoxide, are more likely to favor the S(_N)2 pathway.
Elimination (E2) Pathway
When this compound is treated with a strong, sterically hindered base, the E2 pathway is favored. The base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-carbon), leading to the formation of a double bond and the expulsion of the bromide ion.
-
The Role of a Bulky Base: A bulky base, such as potassium tert-butoxide, is sterically hindered from acting as a nucleophile at the α-carbon. Instead, its basicity dominates, and it preferentially abstracts a proton from the less sterically hindered α'-position, leading to the formation of the less substituted alkene (Hofmann product).
A Potential Side Reaction: The Favorskii Rearrangement
Under certain basic conditions, α-halo ketones can undergo a Favorskii rearrangement, leading to the formation of a carboxylic acid derivative after ring-opening of a cyclopropanone intermediate.[5][6][7] While less common for acyclic α-bromo ketones with enolizable protons on both sides, it remains a potential side reaction to consider, especially with strong bases and in cyclic systems.
Comparative Analysis of Structural Validation Techniques
A multi-faceted analytical approach is essential for the unambiguous structural determination of the reaction products of this compound. The following section compares the utility of key spectroscopic and chromatographic techniques.
| Technique | Principle | Strengths | Weaknesses | Application to this compound Products |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides detailed information on the number, connectivity, and chemical environment of protons. | Can be complex to interpret for mixtures. | Excellent for distinguishing between substitution and elimination products based on characteristic chemical shifts and coupling constants. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Provides information on the number and type of carbon atoms in a molecule. | Less sensitive than ¹H NMR. | Confirms the carbon skeleton of the products and the presence of key functional groups (carbonyl, alkene, ether). |
| Infrared (IR) Spectroscopy | Measures the vibrational frequencies of chemical bonds. | Provides rapid identification of functional groups. | Provides limited information on the overall molecular structure. | Differentiates products based on the presence or absence of C=C and C-O-C stretching vibrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Provides molecular weight and fragmentation patterns, which can be used for structural elucidation. | Isomeric compounds can have similar fragmentation patterns. | Confirms the molecular weight of the products and can provide structural clues through fragmentation analysis. The isotopic pattern of bromine is a key indicator of unreacted starting material. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Excellent for separating volatile mixtures and quantifying components. | Not suitable for non-volatile or thermally labile compounds. | Ideal for separating the relatively volatile products of this compound reactions and can be coupled with MS for identification. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interactions with a stationary phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Can be more complex to develop methods for than GC. | Useful for separating less volatile derivatives or for preparative-scale purification of products. |
Experimental Protocols for Structure Validation
The following protocols are designed to be self-validating, providing a clear and logical workflow for the synthesis and characterization of the potential products of this compound reactions.
Synthesis of Potential Reaction Products
3.1.1. Synthesis of 1-Ethoxy-octan-2-one (S(_N)2 Product)
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (0.2 M), add sodium ethoxide (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-ethoxy-octan-2-one.
3.1.2. Synthesis of Oct-1-en-2-one (E2 Product)
-
To a solution of this compound (1.0 eq) in anhydrous tert-butanol (0.2 M), add potassium tert-butoxide (1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with pentane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (the product is volatile).
-
The crude oct-1-en-2-one can be purified by distillation or flash column chromatography on silica gel.
Spectroscopic and Chromatographic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample of the purified product (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Predicted ¹H and ¹³C NMR Data:
| Compound | Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) |
| 1-Ethoxy-octan-2-one | δ 4.05 (s, 2H), 3.55 (q, J = 7.0 Hz, 2H), 2.50 (t, J = 7.4 Hz, 2H), 1.60 (p, J = 7.4 Hz, 2H), 1.30-1.20 (m, 6H), 1.25 (t, J = 7.0 Hz, 3H), 0.88 (t, J = 6.8 Hz, 3H) | δ 209.0 (C=O), 75.0 (CH₂-O), 67.0 (O-CH₂), 39.0 (CH₂), 31.5 (CH₂), 28.8 (CH₂), 23.5 (CH₂), 22.5 (CH₂), 15.0 (CH₃), 14.0 (CH₃) |
| Oct-1-en-2-one | δ 6.30 (dd, J = 17.6, 1.2 Hz, 1H), 6.15 (dd, J = 10.8, 1.2 Hz, 1H), 5.85 (dd, J = 17.6, 10.8 Hz, 1H), 2.55 (t, J = 7.5 Hz, 2H), 1.60 (p, J = 7.5 Hz, 2H), 1.35-1.25 (m, 6H), 0.90 (t, J = 7.0 Hz, 3H) | δ 200.5 (C=O), 136.5 (=CH), 128.0 (=CH₂), 31.6 (CH₂), 28.9 (CH₂), 23.8 (CH₂), 22.5 (CH₂), 14.0 (CH₃) |
3.2.2. Infrared (IR) Spectroscopy
-
Acquire an IR spectrum of the purified product using a neat film on a salt plate or as a solution in an appropriate solvent.
-
Analyze the spectrum for characteristic absorption bands.
Expected IR Absorptions:
| Compound | Key IR Absorptions (cm⁻¹) |
| 1-Ethoxy-octan-2-one | ~1715 (C=O stretch), ~1120 (C-O-C stretch) |
| Oct-1-en-2-one | ~1680 (C=O stretch, conjugated), ~1615 (C=C stretch) |
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the reaction mixture or the purified product in a volatile solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Develop a temperature program to achieve good separation of the components.
-
Analyze the mass spectra of the eluting peaks to identify the components based on their molecular ion and fragmentation patterns.
3.2.4. High-Performance Liquid Chromatography (HPLC)
-
Dissolve the sample in a suitable mobile phase.
-
Inject the sample onto an HPLC system equipped with a C18 column.
-
Develop a mobile phase gradient (e.g., acetonitrile/water) to achieve separation.
-
Detect the eluting components using a UV detector (if chromophores are present) or an evaporative light scattering detector (ELSD).
Visualizing Reaction Pathways and Workflows
Reaction Pathways of this compound
Caption: Reaction pathways of this compound.
Analytical Workflow for Structure Validation
Caption: Analytical workflow for product validation.
Conclusion: A Self-Validating Approach to Structural Elucidation
The robust validation of reaction products is a cornerstone of chemical research and development. By understanding the underlying reaction mechanisms of this compound and employing a suite of complementary analytical techniques, researchers can confidently elucidate the structures of their synthetic targets. The protocols and comparative data presented in this guide provide a framework for a self-validating system, ensuring the integrity and reproducibility of experimental results. Remember that no single technique provides a complete picture; it is the synergistic application of these methods that leads to unambiguous structural assignment.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Favorskii, A. E. (1894). J. Russ. Phys. Chem. Soc., 26, 590.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Academic Press.
-
ChemDraw Software, PerkinElmer Informatics. [Link]
-
ACD/Labs Percepta Platform. [Link]
-
NMRDB.org: Online NMR prediction. [Link]
-
S. D. S. (n.d.). SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019, June 22). YouTube. [Link]
-
Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (1968). Journal of the American Chemical Society, 90(19), 5281–5289. [Link]
-
Favorskii Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
Choosing Between SN1/SN2/E1/E2 Mechanisms. (2015, January 4). YouTube. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. [Link]
-
Favorskii Rearrangement. (n.d.). Wikipedia. [Link]
-
Favorskii Rearrangement reaction, mechanism and affecting factors. (2023, February 23). Pure Chemistry. [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. (2023, August 27). MDPI. [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). Molecules, 8(12), 793–875. [Link]
-
Steric and electronic effects in SN2 reactions. (2001). Chemical Society Reviews, 30(5), 288–296. [Link]
-
1H NMR and 13C NMR spectral date of compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023, May 6). MDPI. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments, (134), e57421. [Link]
-
Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). Environmental Protection Agency. [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
-
Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023, September 26). Chemistry LibreTexts. [Link]
-
The interplay between steric and electronic effects in S(N)2 reactions. (2013). Chemistry, 19(44), 14884–14893. [Link]
-
Organic Reactions. (n.d.). Organic Chemistry Portal. [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]
-
Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13. (2020, September 30). YouTube. [Link]
-
Any websites that show the steps for mechanisms? (2019, April 25). Reddit. [Link]
Sources
Comparative Analysis of the Biological Activity of Heterocyclic Compounds Synthesized from 1-Bromooctan-2-one
A Senior Application Scientist's Guide to Synthesis, Evaluation, and Structure-Activity Relationships
In the relentless pursuit of novel therapeutic agents, the strategic selection of starting materials is paramount. 1-Bromooctan-2-one, an α-haloketone, stands out as a highly versatile and reactive precursor for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic chemical properties—specifically the electrophilic α-carbon and the adjacent carbonyl group—provide a robust scaffold for constructing complex molecular architectures with significant therapeutic potential. This guide offers an in-depth comparison of the biological activities of various heterocyclic families derived from this key intermediate, supported by experimental data and detailed protocols for researchers in drug discovery and medicinal chemistry.
From a Simple Ketone to Complex Heterocycles: The Synthetic Strategy
The power of this compound lies in its ability to participate in cyclocondensation reactions with a variety of binucleophilic reagents. This reactivity allows for the efficient, often one-pot, synthesis of five- and six-membered heterocyclic rings, which form the core of many biologically active molecules.[1][2] The choice of the reacting partner directly dictates the resulting heterocyclic system, enabling a targeted approach to drug design.
dot
Caption: General synthetic routes to bioactive heterocycles.
The most common and effective syntheses involve:
-
Hantzsch Thiazole Synthesis: The reaction of α-haloketones with thioamides is a classic and reliable method for creating the thiazole ring, a scaffold present in numerous pharmaceuticals.[3]
-
Triazole Synthesis: Condensation with thiocarbohydrazide or similar reagents can yield 1,2,4-triazole derivatives, known for their broad-spectrum antimicrobial activities.[4]
-
Pyrimidine Synthesis: Reaction with compounds like 6-aminothiouracil affords pyridopyrimidine derivatives, which have demonstrated potent antimicrobial and anticancer effects.[5]
Comparative Biological Evaluation: A Data-Driven Analysis
The true value of these synthetic endeavors is realized through rigorous biological testing. Compounds derived from this compound have shown promising activity across several therapeutic areas, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the development of new chemical entities. Heterocycles derived from this compound, particularly triazoles and pyridopyrimidines, have emerged as strong candidates.
A comparative analysis reveals that the specific heterocyclic core and its substitutions are critical determinants of efficacy and spectrum. For instance, certain 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives have shown significant inhibitory effects against bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol L⁻¹.[5] Notably, some of these compounds were more potent than the reference drug cefotaxime.[5] Similarly, novel 1,2,4-triazole derivatives have demonstrated strong antibacterial activity against Staphylococcus aureus and antifungal effects against Microsporum gypseum, in some cases superior to standard drugs like streptomycin and ketoconazole.[4]
| Compound Class | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 1,2,4-Triazole Derivatives | S. aureus | 2.9 - 11.5 | Streptomycin | 10.0 | [4] |
| M. gypseum | 2.9 - 11.5 | Ketoconazole | 10.0 | [4] | |
| Pyridopyrimidine Derivs. | S. aureus | 4 - 12 (µmol/L) | Cefotaxime | 6 - 12 (µmol/L) | [5] |
| C. albicans | 8 - 16 (µmol/L) | Fluconazole | 8 - 14 (µmol/L) | [5] | |
| Thiazole Derivatives | Various Bacteria | 2.0 - 6.5 | - | - | [6] |
Causality Insight: The antimicrobial efficacy is often attributed to the specific heteroatoms and functional groups. The nitrogen-rich core of triazoles can interfere with essential microbial enzymes, while the fusion of pyrimidine and pyridine rings, especially with moieties like benzothiazole, appears to enhance membrane disruption or other critical cellular processes in fungi and bacteria.[5]
Anticancer Activity: Targeting Malignant Cells
The structural diversity of these heterocycles also translates to a range of anticancer activities. Thiazole and pyridopyrimidine derivatives have shown particular promise as cytotoxic agents against various human cancer cell lines.
For example, novel thiazole derivatives have been investigated as PI3K/mTOR dual inhibitors, a promising strategy in cancer therapy.[7] Certain compounds exhibited inhibitory activity on PI3Kα similar to the reference drug alpelisib and induced G0–G1 phase cell cycle arrest in leukemia cell lines.[7] Furthermore, pyridopyrimidine and pyrrolobenzothiazole derivatives have demonstrated higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines compared to the standard chemotherapeutic agent doxorubicin.[5]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Pyridopyrimidine Derivs. | HCT-116 (Colon) | 2.2 - 8.1 | Doxorubicin | 8.2 | [5] |
| HepG2 (Liver) | 3.1 - 9.2 | Doxorubicin | 9.5 | [5] | |
| Thiazole Derivatives | MCF-7 (Breast) | 2.93 - 7.17 | - | - | [8] |
| A-549 (Lung) | >50 | - | - | [8] | |
| Chalcone Derivatives | MCF-7 (Breast) | 42.19 (µg/mL) | Doxorubicin | 10.61 (µg/mL) | [9] |
Mechanistic Insight: The anticancer activity is often linked to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Thiazole derivatives have been shown to bind to the active sites of kinases like VEGFR-2 and PI3K/mTOR, disrupting downstream signaling required for angiogenesis and cell growth.[7][8] The observed pro-apoptotic effects, indicated by the upregulation of markers like caspase-3, further validate their potential as anticancer agents.[7][8]
dot
Caption: A typical workflow for synthesis and biological evaluation.
Experimental Protocols: A Guide for the Bench Scientist
To ensure reproducibility and scientific integrity, detailed methodologies are crucial. The following are representative protocols for the synthesis and evaluation of compounds discussed in this guide.
Protocol 1: General Synthesis of Thiazole Derivatives (Hantzsch Synthesis)
This protocol is a self-validating system where the successful formation of the product can be confirmed through standard analytical techniques, ensuring the integrity of the synthetic process.
-
Reagent Preparation: In a round-bottom flask, dissolve the appropriate thioamide (1.0 mmol) in 15 mL of absolute ethanol.
-
Initiation of Reaction: To this solution, add this compound (1.0 mmol, 0.207 g).
-
Reflux: Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will often form. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure thiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Causality: The α-haloketone provides the C-C fragment, and the thioamide provides the N-C-S fragment. The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.[3] Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This method provides a quantitative measure of a compound's antibacterial or antifungal activity.
-
Media Preparation: Prepare Mueller Hinton II agar for bacteria or RPMI agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.[10]
-
Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Create a series of twofold dilutions of the test compound in sterile molten agar (kept at 45-50°C) to achieve final concentrations ranging from, for example, 0.25 to 512 µg/mL.[10] Pour the agar into sterile petri dishes and allow them to solidify. A solvent control plate (agar with DMSO only) must be included.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10⁴ Colony Forming Units (CFU) per spot.
-
Inoculation: Spot the prepared microbial suspension onto the surface of the agar plates containing the different compound concentrations.
-
Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.[10]
-
Data Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Trustworthiness: This protocol is a standard method recommended by the Clinical and Laboratory Standards Institute (CLSI). The inclusion of a solvent control and standardized inocula ensures that the observed inhibition is due to the compound's activity and not other factors.
Conclusion and Future Directions
This compound is an undeniably valuable and cost-effective starting material for generating libraries of heterocyclic compounds with diverse and potent biological activities. The comparative data clearly indicate that thiazole, triazole, and pyrimidine derivatives synthesized from this precursor are promising scaffolds for the development of new antimicrobial and anticancer agents.[4][5][7]
Future research should focus on expanding the structural diversity through combinatorial chemistry approaches and conducting more extensive structure-activity relationship (SAR) studies. This will enable the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately paving the way for potential clinical candidates.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]
-
Azam, F., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Mohaisen, R.J., & Hassan, H.A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
LibreTexts Chemistry. (2021). Synthesis of 1-bromobutane. Available at: [Link]
-
Al-Masoudi, W.A.M., & Al-Amery, K.H.A. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Eurasian Chemical Communications. Available at: [Link]
-
Gouda, M.A., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. Available at: [Link]
-
Szychowska, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2013). Bromo-butanone synthesis method. CN103449992A.
-
Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available at: [Link]
-
Salunke, A.B., Nirwan, R.S., & Pingale, N.D. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLE DERIVATIVES. Journal of Advanced Scientific Research. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available at: [Link]
-
ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Available at: [Link]
-
Fikroh, R.A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]
-
Frontiers in Chemistry. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available at: [Link]
-
Al-Warhi, T., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]
-
ResearchGate. (2024). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]
-
ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Available at: [Link]
-
Helal, M.H., et al. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Available at: [Link]
-
Fotina, V.V., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. Available at: [Link]
-
Al-Amiery, A.A., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules. Available at: [Link]
-
Semantic Scholar. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Available at: [Link]
-
Semantic Scholar. (2024). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]
-
Molecules. (2018). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Available at: [Link]
-
Polish Journal of Microbiology. (2007). Antimicrobial Activity of 2,4-dihydro-[4][5][12]triazol-3-one Derivatives. Available at: [Link]
-
MDPI. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Available at: [Link]
-
The European Business Review. (2023). Unveiling the Power of 1-Bromobutane: A Key Player in Industrial Innovation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLE DERIVATIVES | Ianna Journal of Interdisciplinary Studies,ISSN(O):2735-9891,ISSN(P):2735-9883 [unijisedu.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pjmonline.org [pjmonline.org]
- 11. ajchem-a.com [ajchem-a.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Hazard Profile of 1-Bromooctan-2-one: The "Why" Behind the Protocol
As a Senior Application Scientist, I've observed that the final, critical step of an experimental workflow—proper waste disposal—is often given the least consideration, yet it carries significant safety and regulatory implications. The handling of reactive intermediates like 1-bromooctan-2-one is a prime example. Its utility in synthesis is matched by its hazardous nature, demanding a disposal protocol grounded in a thorough understanding of its chemical properties.
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound. My objective is to move beyond a simple checklist, offering instead a self-validating system of protocols that explains the causality behind each recommendation. Adherence to these procedures is not just about regulatory compliance; it is a cornerstone of a robust safety culture in any high-performing laboratory.
This compound is an α-haloketone, a class of compounds known for their reactivity and biological effects. Understanding its specific hazards is fundamental to appreciating the necessity of the stringent disposal measures outlined below. The primary hazards are rooted in its chemical structure: a reactive carbon-bromine bond alpha to a carbonyl group.
As a lachrymator, even minute vapor exposure can cause immediate and severe eye irritation and tearing.[1] Its classification as a halogenated organic compound places it under specific environmental regulations for disposal.[2][3]
Table 1: GHS Hazard Classification Summary for α-Bromo Ketones Note: This data is aggregated for closely related α-bromo ketones, such as 1-bromo-2-butanone, and is representative of the hazards of this compound.
| Hazard Class | Hazard Statement | GHS Code | Source |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [1][4] |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | [1][4] |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | [1][4] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1][4] |
| Physical Hazard | Combustible liquid | H227 | [4][5] |
These hazards dictate that this compound must be managed as an acutely toxic and environmentally hazardous waste stream.
Core Disposal Protocol: Segregation and Containment
The foundational principle of chemical disposal is segregation. Cross-contamination of waste streams can lead to dangerous reactions and significantly increases disposal costs. This compound must never be mixed with other waste types.
Step-by-Step Disposal of Liquid Waste
-
Identify the Correct Waste Stream: Designate a specific, dedicated waste container for "Halogenated Organic Waste."[6][7] This segregation is crucial because halogenated compounds require specific high-temperature incineration with scrubbers to prevent the formation of dioxins and release of acidic gases like hydrogen bromide.[4] Mixing with non-halogenated solvents unnecessarily subjects the entire volume to this more complex and costly disposal process.[6]
-
Select an Appropriate Container:
-
Use a leak-proof, shatter-resistant container with a screw-top cap that can be securely sealed.[3][8] High-density polyethylene (HDPE) or glass bottles are typically suitable.
-
Ensure the container is chemically compatible. Avoid materials that can be degraded by organic ketones or bromine.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[8]
-
-
Properly Label the Container:
-
As soon as the first drop of waste is added, the container must be labeled.[6]
-
The label must clearly state "HAZARDOUS WASTE".[6]
-
List all constituents, including "this compound" and any solvents used. Approximate percentages should be provided.
-
Indicate the relevant hazards using pictograms (e.g., irritant, harmful, environmental hazard).
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA should be in a well-ventilated area, such as a fume hood, away from heat or ignition sources.[4]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Managing Contaminated Materials and Empty Containers
The disposal protocol extends beyond the neat chemical to include anything that has come into contact with it.
Protocol for Contaminated Solid Waste
-
Items: This includes contaminated gloves, pipette tips, absorbent paper, and weighing boats.
-
Procedure:
-
Collect all contaminated solid waste in a designated, leak-proof plastic bag or a labeled, sealed container.
-
The container or bag must be clearly labeled "HAZARDOUS WASTE" with the chemical name "this compound."
-
Do not dispose of these items in the regular or biomedical trash.
-
Protocol for "Empty" Containers
Due to its acute toxicity, a container that held this compound is not considered "empty" for disposal purposes until it has been properly decontaminated.[8][10] Simply pouring out the liquid is insufficient.
-
Triple Rinsing (Mandatory):
-
The container must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[8][10]
-
Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[10]
-
Crucially, all three rinsates must be collected and disposed of as halogenated organic hazardous waste. [8][10] Do not pour the rinsate down the drain.[6]
-
-
Final Disposal:
-
After triple rinsing, deface or remove the original chemical label.[10]
-
The container can now be disposed of as regular solid waste (e.g., broken glass box or recycling, per institutional policy).
-
Spill Management & Emergency Disposal
In the event of a spill, the cleanup materials become hazardous waste.
-
Isolate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
Label and Dispose: The container must be labeled as "HAZARDOUS WASTE: this compound spill debris" and disposed of according to the procedures for solid contaminated waste.
-
Decontaminate: Wipe the spill area with a suitable solvent and a cloth, and manage the cloth as contaminated solid waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for handling this compound waste streams.
By internalizing these protocols, you contribute directly to the safety of your laboratory and the protection of our environment. This is the standard of care expected in modern drug development and research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from Carl ROTH. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-2-butanone. PubChem Compound Database. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from EPA. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from Princeton University. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from UNC EHS. [Link]
-
Reddit. (2022, April 24). Alpha halogenation of ketones in presence of alkynes. r/Chempros. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (n.d.). Acutely Toxic Chemicals. Retrieved from UCI EHS. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Request PDF. Retrieved from [Link]
-
Porcheddu, A., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3552. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign. [Link]
-
Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials. Retrieved from Hampshire College. [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Unspecified. (n.d.). Lab Safety Do's & Don'ts. [PowerPoint Presentation]. Retrieved from an unspecified source. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
Sources
- 1. 1-Bromo-2-butanone | C4H7BrO | CID 13156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. 1-BROMO-2-BUTANONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
